Product packaging for cis-Nerolidol(Cat. No.:CAS No. 3790-78-1)

cis-Nerolidol

Cat. No.: B191965
CAS No.: 3790-78-1
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Nerolidol (CAS 3790-78-1), a naturally occurring sesquiterpene alcohol, is a valuable compound for biomedical, agricultural, and pharmacological research. With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol, it is characterized by its low water solubility and high lipophilicity, which facilitates its interaction with cellular membranes . In cancer research, this compound demonstrates promising antitumor activity. Studies on bladder carcinoma cell lines have shown that it inhibits cell proliferation and induces two distinct cell death pathways: an early, caspase-dependent pathway involving membrane blebbing, and a later, caspase-independent pathway characterized by cytoplasmic vacuolization . Its mechanism of action involves inducing DNA damage and Endoplasmic Reticulum (ER) stress through a signaling cascade that includes cAMP, Ca2+, and MAPK pathways . This unorthodox mechanism is of particular interest for targeting apoptosis-resistant malignancies . Beyond oncology, this compound exhibits significant bioactivities relevant to other fields. It possesses documented antioxidant, antibacterial, and antifungal properties, and can potentiate the action of conventional antibiotics . In entomological and agricultural research, nerolidol acts as a potent insecticide. It impairs the growth, development, and population reproduction of insects like the beet armyworm (Spodoptera exigua) by functioning as a juvenile hormone analog, disrupting hormone-regulated physiology . Furthermore, immunomodulatory studies indicate that nerolidol can inhibit calcium flux and chemotaxis in human neutrophils, suggesting potential anti-inflammatory applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B191965 cis-Nerolidol CAS No. 3790-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLCLSUCSAZDY-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047239
Record name cis-Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol)
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.872-0.879
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3790-78-1, 142-50-7
Record name cis-Nerolidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3790-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerolidol cis-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nerolidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEROLIDOL, (6Z)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K23DEF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of cis-nerolidol, a sesquiterpene alcohol with significant therapeutic potential. It details the primary extraction methodologies, including hydrodistillation and supercritical fluid extraction (SFE), and presents available quantitative data on this compound yields from various plant species. The guide includes detailed experimental protocols for key extraction techniques and visual representations of relevant biological signaling pathways and experimental workflows to support researchers and professionals in drug development and natural product chemistry.

Introduction

This compound, also known as (Z)-nerolidol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It is recognized for its woody, floral, and citrus-like aroma and is utilized in the fragrance and flavor industries.[1] Beyond its sensory characteristics, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide serves as a technical resource for professionals interested in the isolation and characterization of this compound from its natural sources.

Natural Sources of this compound

This compound is distributed across a wide range of plant families. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant being analyzed. Essential oils are the most common matrices from which this compound is isolated.

Table 1: Natural Plant Sources of Nerolidol (Isomer Specificity Not Always Reported)

Plant SpeciesPlant PartNerolidol Content (%) in Essential OilExtraction MethodReference(s)
Melaleuca quinquenerviaLeavesNot specifiedHydrodistillation, Steam Distillation[4]
Mentha piperitaNot specified0.19% (d-Nerolidol)Not specified[5]
Salvia runcinataNot specifiedNot specifiedNot specified[6]
Lantana camaraLeaves10.39% (D-Nerolidol)Hydrodistillation[7]
Vitis viniferaFlowersPresentNot specified[8]
Zingiber zerumbetStems and Leaves16.8% ((Z)-nerolidol)Not specified[9]
Zingiber zerumbetFlowers36.3% ((Z)-nerolidol)Not specified[9]

Note: The data in this table may not differentiate between cis- and trans-isomers of nerolidol unless explicitly stated. The term "d-Nerolidol" may refer to a specific enantiomer but does not definitively indicate the cis or trans configuration.

Extraction Methodologies

The extraction of this compound from plant matrices primarily relies on techniques that can effectively isolate volatile sesquiterpenes. The choice of method depends on factors such as the stability of the compound, the desired purity of the extract, and the scalability of the process.

Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[10] The process involves the co-distillation of plant material with water. The steam and volatilized essential oil components are condensed, and the oil is then separated from the aqueous phase.

Experimental Protocol: Laboratory-Scale Hydrodistillation

  • Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, flowers) is comminuted to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.

  • Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oil components, rises and passes into a condenser.

  • Condensation and Separation: The condensed liquid, a mixture of water and essential oil, flows into a graduated collection tube. Due to their immiscibility and density difference, the essential oil forms a distinct layer, which can be easily separated.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark container at low temperature to prevent degradation.

Diagram 1: General Workflow for Hydrodistillation

Hydrodistillation_Workflow PlantMaterial Plant Material (comminuted) Flask Round-Bottom Flask PlantMaterial->Flask Water Distilled Water Water->Flask Condenser Condenser Flask->Condenser Steam & Volatiles Heating Heating Mantle Heating->Flask Collection Collection & Separation Condenser->Collection Condensate EssentialOil Essential Oil Collection->EssentialOil Hydrosol Hydrosol Collection->Hydrosol

Caption: A simplified workflow of the hydrodistillation process for essential oil extraction.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical CO₂ Extraction of Sesquiterpenes

  • Preparation of Plant Material: The plant material is dried and ground to a uniform particle size to ensure efficient extraction.

  • Loading the Extractor: The ground material is packed into the extraction vessel.

  • Setting Parameters: The system is brought to the desired temperature and pressure to achieve the supercritical state for CO₂. For sesquiterpenes, pressures typically range from 100 to 300 bar and temperatures from 40 to 60°C.

  • Extraction: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the target compounds.

  • Separation: The CO₂ laden with the extract is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection: The extracted material is collected from the separator. The CO₂ can be recycled and reused in the process.

Diagram 2: Supercritical Fluid Extraction (SFE) Process

SFE_Process CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Extract Collected Extract Separator->Extract Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->CO2_Tank

Caption: A schematic of a typical supercritical fluid extraction (SFE) system.

Biological Activities and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. These studies provide valuable insights for drug development professionals.

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties. Studies have demonstrated its ability to inhibit key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in models of colon inflammation.[2] By downregulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and prevent damage to the intestinal epithelial barrier.

Diagram 3: this compound's Inhibition of Inflammatory Signaling

Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines cisNerolidol This compound cisNerolidol->MAPK cisNerolidol->NFkB

Caption: this compound inhibits pro-inflammatory cytokine production by targeting the MAPK and NF-κB signaling pathways.

Anticancer Activity

In the context of cancer, this compound has been observed to induce cell death in bladder carcinoma cell lines.[3] The proposed mechanism involves the induction of DNA damage and endoplasmic reticulum (ER) stress, which subsequently activates a signaling cascade involving cyclic AMP (cAMP), calcium ions (Ca²⁺), and the MAPK pathway, ultimately leading to cell death.[12]

Diagram 4: Proposed Mechanism of this compound-Induced Cancer Cell Death

Cancer_Cell_Death cisNerolidol This compound DNA_Damage DNA Damage cisNerolidol->DNA_Damage ER_Stress ER Stress cisNerolidol->ER_Stress cAMP cAMP ER_Stress->cAMP Ca2 Ca²⁺ cAMP->Ca2 MAPK MAPK Axis Ca2->MAPK Cell_Death Cell Death MAPK->Cell_Death

Caption: A simplified representation of the signaling cascade initiated by this compound, leading to cancer cell death.

Quantitative Analysis

The accurate quantification of this compound in essential oil extracts is crucial for quality control and for correlating chemical composition with biological activity. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.[13]

Experimental Protocol: GC-MS Quantification of this compound

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol). An internal standard (e.g., farnesol) is added for accurate quantification.

  • GC-MS Analysis: The sample is injected into the GC-MS system.

    • Gas Chromatograph (GC): A capillary column (e.g., HP-5MS) is used to separate the components of the essential oil based on their boiling points and polarity. The oven temperature is programmed to ramp up gradually to achieve optimal separation.

    • Mass Spectrometer (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: The retention time of the peak corresponding to this compound is compared to that of an authentic standard for identification. The peak area of this compound relative to the internal standard is used to calculate its concentration based on a calibration curve.

Conclusion

This compound is a promising natural compound with a range of potential therapeutic applications. This guide has provided an in-depth overview of its natural sources and the primary methods for its extraction and quantification. The detailed protocols and visual diagrams are intended to be a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further research is warranted to explore a wider range of plant sources for high-yield this compound production and to further elucidate its mechanisms of action in various disease models.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol, is a molecule of significant interest in various scientific and industrial fields, including pharmacology and fragrance chemistry. Its biological activity and olfactory properties are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of nerolidol, with a specific focus on the cis-isomer. It details the structural features that give rise to its isomeric forms and presents a compilation of its physicochemical properties. Furthermore, this guide outlines experimental methodologies for the separation and analysis of nerolidol stereoisomers, offering valuable protocols for researchers in the field.

Chemical Structure of Nerolidol

Nerolidol, systematically named 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a C15 sesquiterpene alcohol.[1][2][3] Its chemical formula is C₁₅H₂₆O, and it has a molar mass of 222.37 g/mol .[1][2] The structure of nerolidol is characterized by a twelve-carbon chain with three methyl groups and a hydroxyl group.

The key structural features that give rise to its stereoisomerism are:

  • A chiral center at the C-3 carbon atom: This carbon is bonded to four different substituents (a hydroxyl group, a vinyl group, a methyl group, and a larger isoprenoid chain), making it a stereocenter.

  • A double bond at the C-6 position: The substitution pattern around this double bond allows for geometric isomerism (cis/trans or Z/E).

Stereoisomerism of Nerolidol

Due to the presence of one chiral center and one site of geometric isomerism, nerolidol exists as four distinct stereoisomers.[1][4] These are:

  • (R,E)-nerolidol

  • (S,E)-nerolidol

  • (R,Z)-nerolidol (cis-nerolidol)

  • (S,Z)-nerolidol (this compound)

The cis or Z configuration refers to the arrangement of the higher priority substituents on the same side of the C-6 double bond. The R and S designations describe the absolute configuration at the C-3 chiral center.

The relationship between these stereoisomers is depicted in the following diagram:

G Stereoisomers of Nerolidol cluster_trans trans (E) Isomers cluster_cis cis (Z) Isomers RE (R,E)-Nerolidol SE (S,E)-Nerolidol RE->SE Enantiomers RZ (R,Z)-Nerolidol RE->RZ Diastereomers SZ (S,Z)-Nerolidol RE->SZ Diastereomers SE->RZ Diastereomers SE->SZ Diastereomers RZ->SZ Enantiomers

Figure 1: Relationships between the four stereoisomers of nerolidol.

Physicochemical and Spectroscopic Data

The physicochemical properties of nerolidol can vary between its isomers, although data for specific individual stereoisomers is not always available. The following table summarizes key quantitative data for nerolidol, specifying the isomeric form where possible.

PropertyValueIsomerReference(s)
Molecular Formula C₁₅H₂₆OAll[1][2]
Molar Mass 222.37 g/mol All[1][2]
CAS Number 3790-78-1This compound[1]
40716-66-3trans-Nerolidol[4]
7212-44-4Unspecified/Mixture[1]
Density 0.872 g/cm³Unspecified[1]
0.88 g/cm³ at 20 °CMixture of cis and trans[5]
Boiling Point 122 °C at 3 mmHgUnspecified[1]
263-266 °C at 1013 hPaMixture of cis and trans[5]
Refractive Index (nD) 1.4898Unspecified[1]
Solubility in Water 0.014 g/LMixture of cis and trans[5]
1.532 mg/L at 25 °C (calculated)Unspecified[3]
Flash Point 96 °C (closed cup)Mixture of cis and trans[5]
logP (calculated) 5.68Unspecified[3]

Experimental Protocols

Separation of Nerolidol Stereoisomers

The separation of the four stereoisomers of nerolidol is a challenging but achievable task. A common and effective method involves the derivatization of the nerolidol mixture with a chiral resolving agent to form diastereomers, which can then be separated by chromatography. The individual enantiomers are subsequently recovered by hydrolysis of the separated diastereomers.

Workflow for the Separation of Nerolidol Stereoisomers:

G start Nerolidol Stereoisomer Mixture ((R/S, E/Z)) derivatization Derivatization with (1S,4R)-camphanoic acid chloride start->derivatization diastereomers Diastereomeric Camphanoates derivatization->diastereomers separation MPLC Separation (Silica Gel) diastereomers->separation separated_diastereomers Separated Diastereomeric Esters separation->separated_diastereomers saponification Saponification (KOH/MeOH) separated_diastereomers->saponification enantiomers Pure Stereoisomers ((R,E), (S,E), (R,Z), (S,Z)) saponification->enantiomers

Figure 2: General workflow for the separation of nerolidol stereoisomers via diastereomeric derivatization.

Protocol for Derivatization and Separation:

This protocol is based on the methodology described by Schubert et al. (1992).[6]

1. Derivatization to Diastereomeric Camphanoates:

  • Dissolve the mixture of (Z)- and (E)-nerolidol in dry dichloromethane (CH₂Cl₂).

  • Add 1 equivalent of 4-dimethylaminopyridine (DMAP) and 1.5 equivalents of triethylamine (TEA).

  • Cool the solution.

  • Add dropwise 1.5 equivalents of (1S,4R)-camphanoic acid chloride dissolved in a small amount of dry CH₂Cl₂ while stirring.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction completion by thin-layer chromatography (TLC).

  • After completion, wash the mixture sequentially with 2 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Purify the resulting diastereomeric camphanoic acid esters on a silica gel column using a pentane/diethyl ether (95:5, v/v) eluent.

2. Saponification to Recover Pure Enantiomers:

  • Stir the separated diastereomeric camphanoates with 1.5 equivalents of potassium hydroxide (KOH) in methanol for 12 hours at 35 °C.

  • Monitor the saponification by TLC.

  • After completion, add water and extract the pure nerolidol enantiomer with diethyl ether.

  • Wash the organic layer with saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the pure nerolidol stereoisomer.

Analytical Methods for Stereoisomer Analysis

Chiral Gas Chromatography (GC):

An analytical GC method using a chiral stationary phase is effective for resolving the enantiomeric pairs of (Z)- and (E)-nerolidol.[1][7]

  • Column: A chiral cyclodextrin stationary phase is suitable.

  • Analysis: The enantiomers of (Z)- and (E)-nerolidol will exhibit different retention times, allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the identification and quantification of nerolidol isomers in complex mixtures, such as essential oils.[2] While mass spectrometry alone may not differentiate between stereoisomers, the combination with chromatographic separation based on retention times and indices provides reliable identification.[2]

  • Retention Times: In typical GC analyses, this compound has a shorter retention time than trans-nerolidol.[2] For example, one study reported retention times of 5.87 min for this compound and 5.98 min for trans-nerolidol on a specific GC-MS system.[8]

Synthesis of this compound

The industrial synthesis of nerolidol often starts from linalool.[2] The general pathway to obtain a mixture of cis- and trans-nerolidol is as follows:

Synthetic Pathway of Nerolidol:

G linalool Linalool carroll Carroll Reaction (with ethyl acetoacetate) linalool->carroll geranylacetone Geranylacetone (E/Z mixture) carroll->geranylacetone acetylene Addition of Acetylene geranylacetone->acetylene dehydronerolidol Dehydronerolidol (E/Z mixture) acetylene->dehydronerolidol hydrogenation Selective Hydrogenation (Lindlar catalyst) dehydronerolidol->hydrogenation nerolidol cis/trans-Nerolidol hydrogenation->nerolidol

Figure 3: A synthetic route to a mixture of cis- and trans-nerolidol from linalool.

This process yields a mixture of (E)- and (Z)-geranylacetone, which are then converted to the corresponding dehydronerolidol isomers.[2] A selective hydrogenation using a Lindlar catalyst produces a mixture of cis- and trans-nerolidol.[2] The separation of the cis- and trans-isomers can then be achieved by rectification under reduced pressure, taking advantage of the lower boiling point of the cis-isomer.[9]

Conclusion

The stereochemistry of nerolidol is a critical determinant of its biological and sensory properties. A thorough understanding of its four stereoisomers, arising from a chiral center at C-3 and geometric isomerism at the C-6 double bond, is essential for researchers in drug development and related fields. The experimental protocols for the separation of these stereoisomers, primarily through diastereomeric derivatization and subsequent chromatography, provide a pathway to obtaining stereochemically pure compounds for further investigation. Analytical techniques such as chiral GC and GC-MS are indispensable for the identification and quantification of the individual isomers. The synthetic routes, while often yielding mixtures, can be coupled with efficient separation techniques to isolate the desired cis- or trans-nerolidol. This guide provides a foundational resource for scientists and researchers working with this multifaceted sesquiterpene alcohol.

References

The intricate Dance of Isomers: A Technical Guide to Nerolidol Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of nerolidol biosynthesis in plants, providing a comprehensive overview of the enzymatic processes, regulatory networks, and analytical methodologies crucial for its study and exploitation. Nerolidol, a sesquiterpene alcohol with a characteristic woody and floral aroma, exists as four stereoisomers due to a chiral center and a double bond. These isomers, namely (E)- and (Z)-nerolidol, each with their (R)- and (S)-enantiomers, exhibit diverse biological activities, making them compelling targets for the pharmaceutical and fragrance industries. Understanding their biosynthesis is paramount for harnessing their potential.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to Nerolidol

The journey to nerolidol begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The synthesis of the direct precursor to nerolidol, farnesyl pyrophosphate (FPP), primarily occurs in the cytosol via the MVA pathway. FPP is a C15 isoprenoid formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).

The final and committing step in nerolidol biosynthesis is the conversion of FPP to nerolidol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically nerolidol synthases (NES) or linalool/nerolidol synthases (LNS). These enzymes facilitate the ionization of the pyrophosphate group from FPP, leading to the formation of a transient farnesyl carbocation. This carbocation is then quenched by a water molecule to yield the alcohol, nerolidol. The stereochemistry of the final product is determined by the specific folding of the enzyme's active site, which dictates the conformation of the substrate and the trajectory of the water molecule attack.

Nerolidol_Biosynthesis_Pathway cluster_cytosol Cytosol (MVA Pathway) IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase (FPPS) Nerolidol Nerolidol Isomers FPP->Nerolidol Nerolidol Synthase (NES)/ Linalool/Nerolidol Synthase (LNS)

Core biosynthetic pathway of nerolidol in the plant cell cytosol.

Quantitative Insights into Nerolidol Biosynthesis

The efficiency and product specificity of nerolidol biosynthesis vary significantly across different plant species and are influenced by environmental and developmental cues. The following tables summarize key quantitative data related to this pathway.

Table 1: Kinetic Properties of Plant and Fungal Linalool/Nerolidol Synthases
Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Plectranthus amboinicus (PamTps1)GPP16.72 ± 1.320.169.57 x 10-3[1]
FPP40.47 ± 3.830.102.47 x 10-3[1]
Agrocybe aegerita (Aa.LNS)GPP6.7 ± 4.60.00831.24 x 10-3[2]
FPP9.0 ± 2.30.0556.11 x 10-3[2]
Mentha citrataGPP56 ± 5--[3]
Gossypium hirsutumGPP79.27--[3]

Note: GPP (Geranyl pyrophosphate) is the precursor for the monoterpene linalool, often produced by bifunctional LNS enzymes.

Table 2: Concentration of Nerolidol Isomers in Various Plant Tissues
Plant SpeciesTissueIsomer(s)Concentration/PercentageReference
Piper claussenianumLeavestrans-Nerolidol81.4% of essential oil[4]
Zanthoxylum hyemaleLeavestrans-Nerolidol51.0% of essential oil[4]
Baccharis dracunculifoliaLeavestrans-Nerolidol136.53 mg/100g (March)[4]
25.03 mg/100g (July)[4]
Populus balsamiferaBudsE-Nerolidol64.0% of essential oil[5]
Kiwifruit (Actinidia chinensis)Flowers(S)-(E)-NerolidolMajor emitted volatile[6]

Regulatory Control of Nerolidol Biosynthesis: The Role of Methyl Jasmonate

The production of nerolidol in plants is often induced in response to biotic stresses, such as herbivory or pathogen attack. A key signaling molecule in this defense response is methyl jasmonate (MeJA). The MeJA signaling pathway plays a crucial role in upregulating the expression of genes involved in terpenoid biosynthesis, including nerolidol synthase.

Upon perception of a stress signal, MeJA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors, such as MYC2 and MYB24, which then bind to the promoter regions of terpene synthase genes, including NES, activating their transcription and leading to an increased production of nerolidol.[7][8][9]

MeJA_Signaling_Pathway Stress Biotic Stress (e.g., Herbivory) MeJA Methyl Jasmonate (MeJA) Accumulation Stress->MeJA JAZ JAZ Repressor Proteins MeJA->JAZ promotes degradation MYC2_MYB24 Transcription Factors (e.g., MYC2, MYB24) JAZ->MYC2_MYB24 releases NES_Gene Nerolidol Synthase (NES) Gene MYC2_MYB24->NES_Gene activates transcription NES_Protein NES Protein Synthesis NES_Gene->NES_Protein Nerolidol_Production Increased Nerolidol Production NES_Protein->Nerolidol_Production

Methyl jasmonate signaling pathway inducing nerolidol biosynthesis.

Key Experimental Protocols

A robust understanding of nerolidol biosynthesis relies on precise and reproducible experimental methodologies. This section outlines the core protocols for the analysis of this pathway.

Headspace Volatile Collection

The collection of volatile compounds like nerolidol from living plants is crucial for studying their emission patterns. Both static and dynamic headspace collection methods are employed.

Static Headspace Solid-Phase Microextraction (SPME):

  • Chamber Setup: Enclose the plant material (e.g., a flower or leaf) in a clean, airtight glass chamber. The chamber should be made of inert materials like glass or Teflon to prevent contamination.[7]

  • Fiber Exposure: Introduce an SPME fiber with a suitable coating (e.g., polydimethylsiloxane, PDMS) into the headspace of the chamber. Expose the fiber for a defined period (e.g., 30 minutes to a few hours) to allow for the adsorption of volatile compounds.[7]

  • Fiber Retraction and Analysis: Retract the fiber into its needle and immediately introduce it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.

Dynamic Headspace Collection (Push-Pull System):

  • Chamber and Airflow: Place the plant material in a flow-through chamber. Purified air is "pushed" into the chamber at a controlled flow rate (e.g., 100-500 mL/min).

  • Volatile Trapping: The air, now containing the plant volatiles, is "pulled" out of the chamber through an adsorbent trap (e.g., a glass tube filled with a sorbent like Tenax TA or Porapak Q).

  • Elution and Analysis: The trapped volatiles are then eluted from the sorbent using a solvent (e.g., hexane or dichloromethane) or thermally desorbed directly into a GC-MS system.

Experimental_Workflow_Volatiles cluster_collection Volatile Collection Plant Plant Material Static Static Headspace (SPME) Plant->Static Dynamic Dynamic Headspace (Adsorbent Trap) Plant->Dynamic GCMS GC-MS Analysis Static->GCMS Dynamic->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

General workflow for plant volatile analysis.
Nerolidol Synthase Enzyme Assay

In vitro characterization of nerolidol synthase activity is essential for understanding its substrate specificity and kinetic properties.

  • Protein Expression and Purification: Clone the coding sequence of the nerolidol synthase gene into an expression vector (e.g., pET vectors for E. coli). Express the recombinant protein in a suitable host and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Buffer: Prepare an assay buffer typically containing a buffering agent (e.g., 50 mM MOPSO, pH 7.0), a divalent cation cofactor (10 mM MgCl2), and a reducing agent (1 mM DTT).

  • Reaction Mixture: In a glass vial, combine the purified enzyme with the assay buffer and the substrate, farnesyl pyrophosphate (FPP), at a known concentration.

  • Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap the volatile products. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Product Extraction and Analysis: Vortex the mixture to extract the nerolidol into the organic layer. Analyze the organic phase by GC-MS to identify and quantify the nerolidol isomers produced.

Chiral GC-MS Analysis of Nerolidol Isomers

Distinguishing between the different stereoisomers of nerolidol requires specialized analytical techniques.

  • Chiral Column: Utilize a gas chromatography column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse).[10]

  • Temperature Program: Optimize the GC oven temperature program with a slow ramp rate (e.g., 1-2°C/min) to achieve baseline separation of the enantiomers.[10]

  • Mass Spectrometry: Use a mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and identification. While enantiomers have identical mass spectra, their separation is achieved by their differential interaction with the chiral stationary phase, resulting in different retention times.

  • Standard Injection: Inject authentic standards of the known nerolidol isomers to confirm the identity and elution order of the peaks in the sample.

Conclusion and Future Perspectives

The biosynthesis of nerolidol isomers in plants is a finely tuned process involving specific enzymes, subcellular compartmentalization, and intricate regulatory networks. This guide has provided a technical foundation for understanding and investigating this pathway. Future research will likely focus on elucidating the precise structural determinants of stereospecificity in nerolidol synthases, which could pave the way for the bioengineering of enzymes that produce specific, high-value nerolidol isomers. Furthermore, a deeper understanding of the transcriptional regulation of this pathway will be instrumental in developing strategies to enhance the production of these valuable compounds in plants and microbial systems for pharmaceutical and industrial applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Nerolidol, a naturally occurring sesquiterpene alcohol, is a constituent of many essential oils, including those from neroli, ginger, and jasmine.[1] It exists as one of four stereoisomers of nerolidol. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological signaling pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody and fresh bark aroma.[1] The majority of commercially available neridol is a mixture of cis and trans isomers. The quantitative data for its physical and chemical properties are summarized in the table below. It is important to note that some reported values are for a mixture of cis- and trans-nerolidol, as specified.

PropertyValueNotesSource(s)
Molecular Formula C₁₅H₂₆O[1][2]
Molar Mass 222.37 g/mol [1][2]
Appearance Colorless to slightly yellow clear liquidFor cis/trans mixture[3]
Odor Woody, reminiscent of fresh bark[1]
Boiling Point 122 °C at 3 mmHgFor this compound[1]
276 °C at 760 mmHgFor this compound[4]
114 °C at 1 mmHgFor cis/trans mixture[5][6]
146 °C at 12 mmHgFor cis/trans mixture[3]
Melting Point -75 °CFor cis/trans mixture[7][8]
Density 0.872 g/cm³Isomer unspecified[1]
0.869 g/cm³For this compound[4]
0.875 g/mL at 25 °CFor cis/trans mixture[2][5]
0.880 g/cm³ at 20 °CFor cis/trans mixture[9]
Refractive Index (n_D) 1.4898Isomer unspecified[1]
1.478 at 20°CFor this compound[4]
1.479 at 20°CFor cis/trans mixture[5][6]
1.480For cis/trans mixture[3]
Solubility Soluble in alcohol and most fixed oils.[10][11]
Very slightly soluble in water (0.014 g/L).For cis/trans mixture[9][11]
Insoluble in glycerol.[10]
Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[12]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)For cis/trans mixture[13]
<1 hPa at 20 °CFor cis/trans mixture[9]
Flash Point 96 °CFor cis/trans mixture[2]
109.9 °CFor this compound[4]
LogP (o/w) 4.39630For this compound[4]

Experimental Protocols

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of liquid organic compounds like this compound at atmospheric or reduced pressures.

Apparatus:

  • Distillation flask (e.g., 50 mL round-bottom flask)

  • Heating mantle

  • Condenser

  • Thermometer

  • Receiving flask

  • Boiling chips or magnetic stir bar

  • Vacuum pump (for reduced pressure distillation)

  • Manometer

Procedure:

  • Place approximately 20 mL of the this compound sample into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • If performing a vacuum distillation, connect the vacuum pump to the distillation apparatus and reduce the pressure to the desired level, monitoring with the manometer.

  • Begin heating the distillation flask. Adjust the heating rate to achieve a distillation rate of approximately one drop per second.

  • Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.

  • Record the atmospheric or reduced pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific volume.

Apparatus:

  • Pycnometer (specific gravity bottle) with a capillary stopper

  • Analytical balance

  • Thermostatic water bath

  • Pasteur pipette

Procedure:

  • Clean and thoroughly dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on an analytical balance (M1).

  • Fill the pycnometer with distilled water that has been equilibrated to a known temperature (e.g., 20 °C) in the thermostatic water bath.

  • Carefully insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

  • Dry the outside of the pycnometer and weigh it (M2).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the this compound sample, equilibrated to the same temperature.

  • Insert the stopper, dry the exterior, and weigh the filled pycnometer (M3).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(M3 - M1) / (M2 - M1)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Solubility (Shake-Flask Method)

This method determines the saturation solubility of a substance in a particular solvent.

Apparatus:

  • Glass vials with screw caps

  • Shaker or agitator

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water).

  • Seal the vial and place it on a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand to let the undissolved solute settle.

  • Centrifuge the mixture to further separate the undissolved portion.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture like essential oils containing this compound.

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Autosampler or manual syringe

  • Helium carrier gas

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 100 µg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the prepared sample into the GC-MS system. The components will be separated based on their boiling points and polarity in the GC column and then fragmented and detected by the MS.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard and/or with mass spectral libraries (e.g., NIST).

Laboratory-Scale Synthesis of this compound

The industrial synthesis of nerolidol often starts from geranylacetone.[14] A laboratory-scale synthesis can be adapted from this general principle.

Reactants and Reagents:

  • cis-Geranylacetone

  • Vinylmagnesium bromide or vinylmagnesium chloride (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings to form the vinyl Grignard reagent. The reaction is exothermic and may require cooling in an ice bath.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Slowly add a solution of cis-geranylacetone in anhydrous THF to the Grignard reagent via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Signaling Pathways and Experimental Workflows

This compound Induced Cell Death Pathway in Bladder Carcinoma Cells

Recent research has elucidated a signaling cascade through which this compound induces cell death in bladder carcinoma cells.[1][2] This pathway involves the induction of DNA damage and endoplasmic reticulum (ER) stress, mediated by a cAMP, Ca²⁺, and MAPK axis.[1]

cis_Nerolidol_Signaling_Pathway cis_Nerolidol This compound Beta_Adrenergic_Receptors β-Adrenergic Receptors cis_Nerolidol->Beta_Adrenergic_Receptors sAC Soluble Adenylyl Cyclases cis_Nerolidol->sAC DNA_Damage DNA Damage cis_Nerolidol->DNA_Damage cAMP ↑ cAMP Beta_Adrenergic_Receptors->cAMP sAC->cAMP PKA PKA cAMP->PKA Ca_Depletion ER Ca²⁺ Depletion PKA->Ca_Depletion ER_Stress ER Stress Ca_Depletion->ER_Stress MAPK MAPK Activation ER_Stress->MAPK Caspase_Dependent Caspase-Dependent Cell Death (Early) MAPK->Caspase_Dependent Caspase_Independent Caspase-Independent Cell Death (Late) MAPK->Caspase_Independent DNA_Damage->ER_Stress Membrane_Blebbing Membrane Blebbing & Swelling Caspase_Dependent->Membrane_Blebbing Cytoplasmic_Vacuolization Cytoplasmic Vacuolization Caspase_Independent->Cytoplasmic_Vacuolization

Caption: this compound induced cell death signaling pathway in bladder carcinoma cells.

Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in an essential oil sample using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow Start Sample Collection (e.g., Essential Oil) Sample_Prep Sample Preparation (Dilution in Solvent) Start->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Data_Acquisition Data_Analysis Data Analysis (Library Search, Quantification) Data_Acquisition->Data_Analysis End Report Generation Data_Analysis->End

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for their determination. The inclusion of a key signaling pathway and an analytical workflow offers valuable insights for researchers in drug discovery and development. The provided data and methodologies can serve as a foundational resource for further investigation into the therapeutic potential of this intriguing natural compound.

References

Occurrence and concentration of cis-Nerolidol in essential oils

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Occurrence and Concentration of cis-Nerolidol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the occurrence and concentration of this compound, a naturally occurring sesquiterpene alcohol, in various essential oils. It details the experimental protocols for its extraction and quantification and explores the signaling pathways it modulates, offering valuable insights for research and drug development.

Occurrence and Concentration of this compound

This compound is found in numerous plant essential oils, often alongside its isomer, trans-nerolidol.[1] Its concentration can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction method employed. The following tables summarize the quantitative data on nerolidol concentrations in various essential oils, specifying the cis-isomer where the information is available.

Table 1: Concentration of this compound and unspecified Nerolidol isomers in various essential oils.

Plant SpeciesPlant PartExtraction MethodConcentration of this compound (%)Concentration of Nerolidol (isomer not specified) (%)Reference
Myrocarpus fastigiatusHydrodistillation80.0[2]
Mentha piperita0.19 (as d-Nerolidol)[3]
NeroliFlowerPresent[4]
JasmineFlowerPresent[1]
LavenderFlowerPresent[1]
Tea TreeLeafPresent[1]
Lemon GrassPresent[1]
GingerRhizomePresent[1]

Note: The term "Present" indicates that the compound has been identified in the essential oil, but a specific concentration was not provided in the cited source.

Experimental Protocols

The extraction and quantification of this compound from plant materials are crucial for research and commercial purposes. The following sections detail the commonly employed methodologies.

Extraction of Essential Oils containing this compound

Hydrodistillation is the most common method for extracting essential oils containing nerolidol.[2]

Protocol: Hydrodistillation using a Clevenger-type apparatus

  • Plant Material Preparation:

    • Collect the desired plant parts (e.g., leaves, flowers).

    • If necessary, grind the plant material to a coarse powder to increase the surface area for extraction.[5]

  • Apparatus Setup:

    • Set up a Clevenger-type hydrodistillation apparatus.[2][5] This typically consists of a round-bottom flask, a heating mantle, the Clevenger trap, and a condenser.

  • Extraction Process:

    • Place a known quantity of the prepared plant material (e.g., 100 g) into the round-bottom flask.[5]

    • Add distilled water to the flask, typically in a 1:10 ratio of plant material to water (w/v), ensuring the plant material is fully submerged.[3]

    • Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile components, including this compound, will rise.

    • The vapor mixture is then directed into the condenser, which cools the vapor back into a liquid state.

    • The condensate (a mixture of essential oil and water) is collected in the Clevenger trap. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water.

    • Continue the distillation for a set period, typically 2-4 hours, to ensure complete extraction of the essential oil.[6][7]

  • Essential Oil Collection and Drying:

    • After the distillation is complete, allow the apparatus to cool.

    • Carefully collect the essential oil layer from the Clevenger trap.

    • To remove any residual water, dry the collected essential oil using an anhydrous drying agent, such as anhydrous sodium sulfate.

    • Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of this compound in essential oils.[2][8]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the extracted essential oil in a suitable solvent, such as hexane or ethanol. A typical dilution might be 1 µL of essential oil in 1 mL of solvent.

  • GC-MS Instrument Setup and Conditions:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8][9]

      • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).[9]

      • Oven Temperature Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to elute all components. For example: start at 60°C for 2 minutes, then increase at a rate of 3°C/min to 240°C, and hold for 5 minutes.[6]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[8][9]

      • Ion Source Temperature: Typically around 230°C.[9]

      • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Analysis and Quantification:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The retention time of this compound is typically shorter than that of trans-nerolidol.[2]

    • For quantification, prepare a calibration curve using a series of known concentrations of a this compound standard.

    • The concentration of this compound in the essential oil sample can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, which are of significant interest to drug development professionals.

Induction of Cell Death in Cancer Cells

This compound can induce cell death in bladder carcinoma cells through a pathway involving cyclic AMP (cAMP), calcium ions (Ca2+), and the mitogen-activated protein kinase (MAPK) cascade, leading to endoplasmic reticulum (ER) stress.[10][11][12]

G cis_Nerolidol This compound Beta_Adrenergic_Receptors β-Adrenergic Receptors cis_Nerolidol->Beta_Adrenergic_Receptors sAC Soluble Adenylyl Cyclase Beta_Adrenergic_Receptors->sAC cAMP ↑ cAMP sAC->cAMP PKA PKA Ca2_plus ↑ [Ca2+]i PKA->Ca2_plus cAMP->PKA MAPK MAPK Activation (ERK, p38) Ca2_plus->MAPK ER_Stress ER Stress MAPK->ER_Stress Cell_Death Cell Death (Caspase-dependent & -independent) ER_Stress->Cell_Death

Caption: this compound-induced cell death pathway.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the MAP Kinase and NF-κB signaling pathways.[1]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines cis_Nerolidol This compound Inhibition cis_Nerolidol->Inhibition Inhibition->MAPK_Pathway Inhibition->NFkB_Pathway

Caption: Inhibition of inflammatory pathways by this compound.

Experimental Workflow for Analysis

The overall process for the analysis of this compound in essential oils can be summarized in the following workflow.

G Plant_Material Plant Material Collection & Preparation Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Dried_EO Dried Essential Oil Drying->Dried_EO Sample_Prep Sample Preparation (Dilution) Dried_EO->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Workflow for this compound analysis.

References

Preliminary in vitro screening of cis-Nerolidol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary In Vitro Screening of cis-Nerolidol Bioactivity

Introduction

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants.[1] It is recognized for its floral odor and is utilized as a fragrance agent in cosmetics and a flavoring agent in foods.[2] Beyond its aromatic properties, this compound has garnered significant attention in the scientific community for its diverse pharmacological activities. Preliminary in vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent, highlighting its promise as a candidate for drug development.[2][3][4] This guide provides a comprehensive overview of the in vitro bioactivity of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key molecular pathways.

Anticancer Bioactivity

Recent research has focused on the antitumor mechanisms of this compound, particularly in bladder carcinoma cell lines.[1] Studies show that it can inhibit cell proliferation and induce two different types of cell death.[1][5] One pathway is an early, caspase-dependent cell death characterized by membrane blebbing, while the other is a later, caspase-independent pathway involving cytoplasmic vacuolization.[1][6] The core mechanism involves the induction of DNA damage and endoplasmic reticulum (ER) stress through a signaling cascade that includes cAMP, Ca2+, and the MAPK axis.[1][5][6]

Quantitative Data: Anticancer Effects
Cell LineConcentration (mg/L)Incubation Time (h)EffectReference
T24 (Bladder Carcinoma)25, 50, 75, 10024, 48, 72Concentration-dependent inhibition of proliferation and reduction in cell count.[1][5][1][5]
TCCSUP (Bladder Carcinoma)25, 50, 75, 10024, 48, 72Concentration-dependent inhibition of proliferation and reduction in cell count.[1][5][1][5]
Hep 2 (Laryngeal Carcinoma)44-539 µM (IC50)24Cytotoxic effect, inhibition of cell viability.[7][7]
KYSE-15014.9 µg/mL (IC50)Not SpecifiedInhibition of cancer cell proliferation.
Experimental Protocol: Cell Viability and Proliferation Assay
  • Cell Culture: T24 and TCCSUP bladder carcinoma cells are seeded in 12- or 24-well plates and allowed to grow overnight.[1]

  • Treatment: Cells are treated in triplicate with varying concentrations of this compound (e.g., 25, 50, 75, and 100 mg/L).[1] For experiments involving inhibitors, cells are pre-treated with the specific inhibitor for 1 hour before the addition of this compound.[1]

  • Incubation: The treated cells are incubated for specified time periods, such as 4, 24, 48, or 72 hours.[1][5]

  • Cell Counting: Post-incubation, cell viability and total cell count are determined. This can be performed using a Neubauer chamber with trypan blue staining to differentiate between viable and non-viable cells.[1] An Olympus CHX41 microscope or similar is used for visualization and counting.[1]

  • Data Analysis: Cell counts are normalized to control (untreated) cells. Statistical analyses, such as a two-way ANOVA followed by post-hoc tests, are performed to determine significance (p < 0.05).[1]

Signaling Pathway Visualization

G cluster_pathway This compound Induced Anticancer Signaling Pathway cis_Nerolidol This compound beta_AR β-adrenergic receptors cis_Nerolidol->beta_AR sAC Soluble Adenylyl Cyclases cis_Nerolidol->sAC DNA_Damage DNA Damage cis_Nerolidol->DNA_Damage cAMP ↑ cAMP beta_AR->cAMP sAC->cAMP PKA PKA cAMP->PKA Ca2 ↑ Ca²⁺ PKA->Ca2 MAPK MAPK Axis (ERK, p38) Ca2->MAPK ER_Stress ER Stress MAPK->ER_Stress Caspase_Dep Caspase-Dependent Cell Death (Early) ER_Stress->Caspase_Dep Caspase_Indep Caspase-Independent Cell Death (Late) ER_Stress->Caspase_Indep DNA_Damage->Caspase_Dep DNA_Damage->Caspase_Indep

Caption: this compound anticancer signaling cascade.

Anti-inflammatory Bioactivity

This compound has demonstrated potent anti-inflammatory properties in various in vitro models.[8][9] It has been shown to inhibit the production and activity of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3] The mechanism of action involves the inhibition of key inflammatory signaling pathways, including MAPKs and NF-κB.[8] In studies using TNF-α-stimulated human colonic cancer cells (HT-29), nerolidol significantly downregulated the mRNA expression of pro-inflammatory markers.[9]

Quantitative Data: Anti-inflammatory Effects
Cell Line/ModelStimulusThis compound Conc.EffectReference
HT-29 CellsTNF-α (1 ng/mL)25 µM, 50 µMSignificant downregulation of CXCL1, CXCL2, IL-8, and COX-2 mRNA.[9][9]
Human NeutrophilsfMLFIC50 = 4.0 µMInhibition of neutrophil activation.[10][10]
Human NeutrophilsWKYMVMIC50 = 3.7 µMInhibition of neutrophil activation.[10][10]
RAW 264.7 MacrophagesLPSNot specifiedEvaluation of effects on MAPK and NF-κB signaling.[8][8]
Experimental Protocol: In Vitro Colonic Inflammation Model
  • Cell Culture and Viability: HT-29 cells are seeded in 96-well plates (5000 cells/well). To determine non-cytotoxic concentrations, cells are incubated with various concentrations of nerolidol (e.g., 0 to 200 µM) for 24 hours. Cell viability is assessed using a luminescent assay like the Cell Titer-Glo® Assay, which measures ATP levels.[9]

  • Inflammatory Challenge: To induce an inflammatory response, HT-29 cells are treated with a pro-inflammatory stimulus, such as 1 ng/mL of TNF-α.[9]

  • Nerolidol Treatment: Non-cytotoxic concentrations of nerolidol (e.g., 25 µM and 50 µM) are added to the TNF-α-stimulated cells.[9]

  • Gene Expression Analysis: After a 24-hour incubation period, total RNA is extracted from the cells. The expression levels of pro-inflammatory genes (e.g., CXCL1, IL-8, COX-2) are quantified using real-time quantitative PCR (RT-qPCR).[9]

  • Data Analysis: Gene expression data is normalized to a housekeeping gene. Statistical analysis is performed to compare the gene expression in nerolidol-treated groups to the TNF-α-only control group.[9]

Signaling Pathway Visualization

G cluster_pathway This compound Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) MAPK->Proinflammatory_Genes NFkB->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation cis_Nerolidol This compound cis_Nerolidol->MAPK Inhibits cis_Nerolidol->NFkB Inhibits

Caption: Inhibition of inflammatory pathways by this compound.

Antimicrobial Bioactivity

This compound has been evaluated for its activity against a range of microorganisms, including bacteria and fungi.[11][12] Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.[12][13] It has shown inhibitory activity against clinically relevant strains like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae.[2][13] Furthermore, nerolidol can inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[13][14]

Quantitative Data: Antimicrobial Effects
MicroorganismAssayResult (mg/mL)Reference
Bacillus cereus ATCC 11778MIC0.1[12]
Bacillus cereus ATCC 11778MBC0.2[12]
Escherichia coli ATCC 8739MIC0.2[12]
Escherichia coli ATCC 8739MBC0.4[12]
Staphylococcus aureusMIC1[13]
Streptococcus mutansMIC4[13]
Pseudomonas aeruginosaMIC0.5[13]
K. pneumoniae carbapenemaseMIC0.5[13]
Candida albicans ATCC 10231MIC0.125 - 0.25[15]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Broth Microdilution Assay for MIC/MBC
  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the diluted compound. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC.[12]

Workflow Visualization

G cluster_workflow Antimicrobial Assay Workflow (MIC/MBC) A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of This compound in Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC (Lowest concentration with no growth on agar) G->H

Caption: Workflow for MIC and MBC determination.

Antioxidant Bioactivity

This compound exhibits notable antioxidant activity, which contributes to its various other biological effects, including its neuroprotective and hepatoprotective capabilities.[2][16] In vitro assays have confirmed its ability to scavenge free radicals and inhibit lipid peroxidation.[2][17] For instance, one study reported that 1mM of this compound led to a 36.50% reduction in malondialdehyde (MDA), a marker of lipid peroxidation.[2] Its antioxidant potential has been demonstrated through various standard assays, such as DPPH and hydroxyl radical scavenging tests.[14][17]

Quantitative Data: Antioxidant Effects
AssayConcentrationResultReference
DPPH Radical ScavengingNot SpecifiedExhibited scavenging activity.[14][14]
Hydroxyl Radical ScavengingIC50 obtainedDose-dependent scavenging.[17][17]
Lipid Peroxidation Inhibition1 mM36.50% ± 4.47% reduction in MDA.[2][2]
Total Antioxidant ActivityNot Specified93.94%[13]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance.

  • Sample Preparation: Various concentrations of this compound are prepared in the same solvent.

  • Reaction Mixture: The this compound solutions are mixed with the DPPH solution. A control is prepared with the solvent instead of the nerolidol solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Workflow Visualization

G cluster_workflow DPPH Antioxidant Assay Workflow A Prepare DPPH Solution and Sample Dilutions B Mix Sample with DPPH Solution A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance (e.g., at 517 nm) C->D E Calculate Percentage of Scavenging Activity D->E

Caption: General workflow for a DPPH antioxidant assay.

Conclusion

The in vitro evidence strongly supports the multifaceted bioactivity of this compound. Its ability to induce cancer cell death, suppress inflammatory signaling, combat a range of pathogenic microbes, and neutralize oxidative stress positions it as a highly promising natural compound for further investigation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in greater depth. Future studies should focus on elucidating more detailed mechanisms of action and transitioning to in vivo models to validate these preliminary findings.

References

An In-depth Technical Guide to the Solubility and Stability of cis-Nerolidol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of cis-Nerolidol, a naturally occurring sesquiterpene alcohol of significant interest in various scientific fields. Understanding its behavior in common laboratory solvents is critical for accurate experimental design, formulation development, and ensuring the integrity of research outcomes.

Executive Summary

This compound exhibits a generally favorable solubility profile in a range of organic solvents, attributed to its sesquiterpenoid structure. It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as in alcohols such as ethanol and methanol. Its solubility in nonpolar solvents like hexane is less favorable. The stability of this compound is influenced by storage conditions, with temperature and light being critical factors. Stock solutions in DMSO are best stored at ultra-low temperatures for long-term stability. This document provides quantitative solubility data where available, detailed experimental protocols for solubility and stability assessment, and visual workflows to guide researchers.

Solubility Profile of this compound

The solubility of this compound is a key parameter for its application in in vitro and in vivo studies. The following tables summarize the available quantitative and qualitative solubility data in common laboratory solvents.

Quantitative Solubility Data
SolventTemperatureSolubilityCitation
Dimethyl Sulfoxide (DMSO)Ambient200 mg/mL (with ultrasonic assistance)[1][2]
Dimethyl Sulfoxide (DMSO)Ambient≥ 5 mg/mL[1][2]
Water25 °C1.532 mg/L (calculated)[3]
WaterAmbient0.014 g/L
1:1 Ethanol:PBS (pH 7.2)Ambient~0.5 mg/mL (trans-Nerolidol)[4]

Note: The value for Ethanol:PBS is for the trans-isomer and should be used as an approximation for this compound.

Qualitative Solubility Data
SolventSolubilityCitation
EthanolSoluble / Miscible[4]
MethanolSoluble
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
AcetoneSoluble[5]
Dimethyl Formamide (DMF)Miscible[4]
HexaneSoluble (as part of a mixture)[6]
OilsSoluble

Stability of this compound

The stability of this compound is crucial for maintaining its chemical integrity and biological activity throughout an experiment. Degradation can be initiated by factors such as temperature, light, and the chemical properties of the solvent.

General Stability and Storage Recommendations
  • Neat Oil: trans-Nerolidol is reported to be stable for at least 4 years when stored at -20°C.[4] A similar stability profile can be expected for this compound.

  • DMSO Stock Solutions: For optimal stability, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]

  • Aqueous Solutions: Aqueous solutions of nerolidol are not recommended for storage for more than one day due to limited stability.[4]

Factors Affecting Stability
  • Photostability: Nerolidol is known to degrade upon exposure to UVB light. This photodegradation appears to follow first-order kinetics. The trans-isomer can isomerize to the cis-form upon irradiation.

  • Thermal Stability: While specific data on thermal degradation in solution is limited, standard practice for terpenes is to avoid prolonged exposure to high temperatures.

At present, detailed studies on the specific degradation products of this compound in common laboratory solvents under various stress conditions (e.g., heat, light, pH) are not extensively available in the public domain. Researchers are encouraged to perform stability-indicating assays relevant to their specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

4.1.1 Materials and Equipment

  • This compound

  • Selected laboratory solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • HPLC-UV/Vis or GC-MS system

4.1.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV/Vis or GC-MS method (see section 4.3 for example methods).

    • Determine the concentration of this compound in the diluted sample against a standard curve.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Protocol for Stability Assessment in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent under specific storage conditions.

4.2.1 Materials and Equipment

  • This compound stock solution in the desired solvent

  • Glass vials with screw caps

  • Environmental chambers or incubators with controlled temperature and/or light exposure

  • HPLC-UV/Vis or GC-MS system

4.2.2 Procedure

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Aliquot the solution into multiple vials to be used for different time points.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, elevated temperature).

    • For photostability testing, expose a set of samples to a controlled light source (e.g., UV lamp), while keeping a parallel set in the dark as a control.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks).

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the sample directly or after appropriate dilution using a validated, stability-indicating analytical method (e.g., HPLC or GC-MS).

    • The method should be able to separate the intact this compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Analytical Methods for Quantification

4.3.1 High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase column such as a C18 or a specialized column like Newcrom R1 can be used.[7]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is suitable.[7]

  • Detection: UV detection at an appropriate wavelength or mass spectrometry (LC-MS) can be employed.[8]

  • Quantification: A calibration curve should be prepared using standards of known concentrations.

4.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for terpene analysis.[9]

  • Injection: Split injection is typically used.

  • Carrier Gas: Helium is a common carrier gas.

  • Oven Program: A temperature ramp is used to separate the analytes. A typical program might start at a lower temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-320°C).[9]

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for higher sensitivity. Characteristic ions for nerolidol, such as m/z 93 and 161, can be monitored.[10]

  • Quantification: A calibration curve is generated using standards, often with an internal standard for improved accuracy.[10][11]

Visualizations

The following diagrams illustrate key workflows for the assessment of this compound's physicochemical properties.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Excess this compound Solid equilibration Agitate at Constant Temp (24-48 hours) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration centrifuge Centrifuge equilibration->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC or GC-MS dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

G cluster_prep Preparation cluster_storage Stress Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 2, ...) cluster_evaluation Evaluation prep_solution Prepare this compound Solution (Known Concentration) aliquot Aliquot into Vials prep_solution->aliquot storage_temp Store at Various Temperatures (-20°C, 4°C, 25°C, 40°C) aliquot->storage_temp storage_light Expose to Light vs. Dark Control aliquot->storage_light analyze Analyze via Stability-Indicating HPLC or GC-MS storage_temp->analyze storage_light->analyze calculate Calculate % Remaining vs. t=0 analyze->calculate kinetics Determine Degradation Kinetics and Shelf-Life calculate->kinetics

Caption: Workflow for Stability Assessment.

References

A Comprehensive Review of cis-Nerolidol Toxicology and Safety

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including jasmine, tea tree, and neroli.[1][2] It is characterized by a fresh, floral, and woody aroma, leading to its widespread use as a fragrance ingredient in cosmetics, personal care products, and detergents, as well as a flavoring agent in the food industry.[1][3][4] The U.S. Food and Drug Administration (FDA) has approved nerolidol for use as a food flavoring agent.[3] Beyond its aromatic properties, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, sparking interest in its pharmaceutical potential.[1][5] This technical guide provides a comprehensive review of the available toxicology and safety data for this compound, focusing on quantitative data, experimental methodologies, and mechanistic pathways to support further research and development.

Acute and Dermal Toxicity

The acute toxicity of nerolidol (isomer unspecified) is generally low. Oral LD50 values in rodents are reported to be above 5000 mg/kg, with a dermal LD50 in rabbits also exceeding 5000 mg/kg.[6][7][8] While some safety data sheets classify nerolidol as a skin and eye irritant that may cause sensitization upon contact, a study using a 4% solution reported no irritation or sensitization.[6][7][9]

Table 1: Acute Toxicity Data for Nerolidol (Isomer Unspecified)

SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral> 5000 mg/kg[6][7][8]
MouseOral15000 mg/kg[6][9]
RabbitDermal> 5000 mg/kg[6]

Genotoxicity and Mutagenicity

The genotoxicity of nerolidol presents a complex picture. An in vitro study on human hepatocellular carcinoma (HepG2/C3A) cells found that this compound did not exhibit genotoxic activity at cytotoxic concentrations of 100-250 μM.[5] However, an in vivo study in mice using nerolidol (isomer unspecified) demonstrated weak, dose-related DNA damage in peripheral blood and liver cells.[10] The same study found an increase in micronucleated cells at the two highest doses tested (500 and 2000 mg/kg), suggesting clastogenic potential at high concentrations.[10][11]

Table 2: Genotoxicity Study Results for Nerolidol

Study TypeTest SystemCompoundDoses/ConcentrationsFindingsReference(s)
In VitroHepG2/C3A cellsThis compound100-250 μMNo genotoxic activity observed.[5]
In VivoMiceNerolidol (isomer unspecified)250, 500, 2000 mg/kgWeak, dose-related DNA damage; clastogenic at 500 and 2000 mg/kg.[10][11]
Experimental Protocol: In Vivo Mouse Genotoxicity Assessment

The following methodology was employed to assess the genotoxic and clastogenic potential of nerolidol in mice.[10]

  • Test Animals: Male and female mice.

  • Compound Administration: A single dose of nerolidol (250, 500, or 2000 mg/kg body weight) was administered via oral gavage. A positive control group received N-nitroso-N-ethylurea (50 mg/kg).[10]

  • Sample Collection:

    • Peripheral blood was collected 4 and 24 hours post-treatment for the Comet assay.[10]

    • Liver cells were collected 24 hours post-treatment for the Comet assay.[10]

    • Bone marrow was collected 24 hours post-treatment for the micronucleus assay.[10]

  • Comet Assay (DNA Damage):

    • At least 100 nucleoids per cell type per animal were analyzed to determine DNA damage scores.[10]

  • Micronucleus Assay (Clastogenicity):

    • 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei.[10]

  • Cytotoxicity Assessment:

    • The ratio of polychromatic to normochromatic erythrocytes (PCE:NCE) was calculated by scoring 200 total erythrocytes to assess bone marrow cytotoxicity.[10]

G cluster_prep Preparation & Dosing cluster_sampling Sample Collection (24h) cluster_assays Toxicological Assays cluster_endpoints Endpoints animal Mouse Model dosing Oral Gavage (single dose) 250, 500, 2000 mg/kg animal->dosing blood Peripheral Blood (4h & 24h) liver Liver Cells marrow Bone Marrow comet Comet Assay blood->comet liver->comet micronucleus Micronucleus Test marrow->micronucleus dna_damage DNA Damage comet->dna_damage clastogenicity Clastogenicity micronucleus->clastogenicity cytotoxicity Cytotoxicity (PCE/NCE) micronucleus->cytotoxicity

Caption: Experimental workflow for in vivo genotoxicity assessment of nerolidol in mice.

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of this compound are limited. However, one study investigated the potential of nerolidol (isomer unspecified) to mitigate paclitaxel-induced reproductive toxicity in male rats.[12][13] In this context, nerolidol demonstrated a protective effect, suggesting it does not exacerbate and may even ameliorate reproductive damage caused by other agents.[12][14] Further research is required to establish a definitive reproductive toxicity profile for this compound itself.

Experimental Protocol: Protective Effect on Reproductive Toxicity
  • Test Animals: Forty healthy adult male Sprague Dawley rats were divided into four groups.[12]

  • Treatment Groups:

    • Control

    • Paclitaxel (PAC): 2 mg/kg, intraperitoneally, once a week for 4 weeks.[12]

    • Nerolidol (NRL): 100 mg/kg/day, orally, for 4 weeks.[12]

    • PAC + NRL: Combined treatment as above.[12]

  • Endpoint Analysis: After 4 weeks, testicular tissues were collected to measure oxidants, antioxidants, sperm motility and density, abnormal spermatozoon ratios, and inflammatory cytokines (IL-1, IL-6, TNF-α, IL-10).[12]

Carcinogenicity

Comprehensive long-term carcinogenicity studies for this compound have not been identified in the reviewed literature. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[7] Notably, some studies suggest potential anticancer activity. One study in F344 rats found that nerolidol had a protective effect against the development of adenocarcinomas.[15]

Mechanistic Toxicology and Signaling Pathways

Recent research has focused on elucidating the molecular mechanisms underlying the biological effects of this compound, particularly its anticancer properties. The primary mechanisms identified involve the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways.

Induction of ER Stress and Cell Death

In both human liver and bladder carcinoma cell lines, this compound has been shown to induce ER stress.[5][15][16] This is evidenced by the upregulation of ER stress response genes such as EIF2AK3 (also known as PERK) and ERN1 (also known as IRE1).[5][15] The induction of ER stress appears to be a central event leading to cell death. Mechanistic studies in bladder cancer cells identified a signaling axis involving cAMP, Ca2+, and the Mitogen-Activated Protein Kinase (MAPK) pathway that propagates the signal leading to ER stress.[16][17]

Interestingly, this compound can induce multiple forms of cell death. In bladder cancer cells, it triggers two distinct pathways: an early, caspase-dependent apoptosis characterized by membrane blebbing, and a later, caspase-independent pathway involving cytoplasmic vacuolization.[15][16][17] This dual mechanism could be advantageous for targeting tumors that have developed resistance to conventional apoptosis.[15]

G cluster_death Cell Death Pathways nerolidol This compound camp ↑ cAMP nerolidol->camp ca2 ↑ Intracellular Ca2+ camp->ca2 mapk MAPK Activation (p-ERK, p-p38) ca2->mapk er_stress ER Stress (↑ ERN1, EIF2AK3) mapk->er_stress casp_dep Caspase-Dependent er_stress->casp_dep casp_indep Caspase-Independent er_stress->casp_indep cell_death Cell Death casp_dep->cell_death casp_indep->cell_death

Caption: Proposed signaling cascade for this compound-induced cell death.
Interaction with Metabolic Enzymes

This compound interacts with xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Its cytotoxicity in liver cancer cells is linked to extensive oxidation by CYP1A2 and CYP2C19, enzymes whose expression it also upregulates.[5] Conversely, other studies have shown that nerolidol isomers can inhibit the activity of different CYP enzymes, such as CYP3A4 and CYP2B6, which are responsible for metabolizing a large percentage of clinical drugs.[18] This suggests a potential for drug-herb interactions that warrants further investigation.

Anti-inflammatory Signaling

This compound has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways. In models of colon inflammation, it was shown to inhibit both the MAP Kinase and NF-κB signaling cascades.[19] This action prevents the breakdown of epithelial tight junctions and reduces the inflammatory response, highlighting its therapeutic potential for inflammatory conditions.

G stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk nfkB NF-κB Pathway stimulus->nfkB nerolidol This compound nerolidol->mapk nerolidol->nfkB cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkB->cytokines

Caption: Inhibition of pro-inflammatory signaling pathways by this compound.

Summary and Conclusion

This compound exhibits a low order of acute toxicity. The primary toxicological concern identified from the available data is a potential for weak genotoxicity and clastogenicity at high doses, a finding that contrasts with some in vitro results. There is a notable lack of data in the areas of chronic toxicity, carcinogenicity, and direct reproductive and developmental toxicity, which represent significant data gaps for a comprehensive safety assessment.

Mechanistic studies reveal that this compound's biological activity, particularly its anticancer potential, is linked to the induction of ER stress via the cAMP/Ca2+/MAPK signaling axis, leading to unique dual cell death pathways. Its interaction with CYP450 enzymes and its ability to inhibit pro-inflammatory pathways are also key features of its toxicological and pharmacological profile. For drug development professionals, the potential for this compound to inhibit major drug-metabolizing enzymes is a critical consideration. Further research is essential to address the existing data gaps and to fully characterize the safety profile of this compound for its potential therapeutic applications.

References

Unveiling cis-Nerolidol: A Technical Guide to its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the historical context, natural discovery, and scientific methodologies related to the sesquiterpene alcohol, cis-Nerolidol. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth data and experimental protocols.

Introduction: The Aromatic World of Sesquiterpenoids

This compound, a naturally occurring sesquiterpene alcohol, is one of four stereoisomers of nerolidol.[1] Found in the essential oils of numerous plants, it contributes to their characteristic woody and fresh bark aroma.[1] This guide provides a detailed exploration of the historical discovery, natural sources, and analytical methodologies for this compound, alongside an examination of its biosynthetic and signaling pathways.

Historical Context and Discovery

The history of nerolidol is intertwined with the broader exploration of essential oils and their constituents. While the exact date and discoverer of nerolidol are not clearly documented in readily available literature, its identification is a result of the advancements in separation and analytical chemistry in the 19th and 20th centuries. The structural elucidation of its various isomers, including this compound, followed as techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy became more sophisticated.

Nerolidol, also known as peruviol, is recognized for its presence in a wide array of aromatic plants, including neroli, ginger, jasmine, lavender, and tea tree.[1] The initial challenge for early researchers was the separation of the cis and trans isomers, as well as their respective enantiomers, which often co-occur in nature.

Natural Occurrence and Abundance of this compound

This compound is found in a variety of plant species, though often in lower concentrations than its trans-isomer. Its presence has been documented in the essential oils of numerous plants, where it plays a role in plant defense against herbivores and pathogens.[2] The concentration of this compound can vary significantly depending on the plant species, geographical location, season, and the part of the plant being analyzed.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

Plant SpeciesPlant PartThis compound Concentration (% of Essential Oil)Extraction MethodAnalytical MethodReference(s)
Cannabis sativa (Mint Chocolate Chip chemovar)Flower25.4% of total terpenesLiquid InjectionGC-MS[3]
Piper claussenianumLeavesNot explicitly quantified as cis-isomer, but nerolidol is a major component.HydrodistillationGC-MS[4]
Salvia sclarea (Clary Sage)Aerial PartsNot explicitly quantified as cis-isomer in the provided abstracts. Linalyl acetate and linalool are the major components.HydrodistillationGC-MS[5][6]

Note: Data specifying the concentration of the cis-isomer is limited in the available literature. Many studies report "nerolidol" without distinguishing between the cis and trans isomers.

Experimental Protocols

The isolation and analysis of this compound from natural sources involve several key experimental procedures.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[7]

Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, dried to reduce water content. The material may be ground to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask and fully immersed in water.[8]

  • Distillation: The water is heated to boiling. The steam, carrying the volatile essential oils, rises and passes into a condenser.[9]

  • Condensation and Separation: The steam condenses back into a liquid, and the essential oil, which is generally immiscible with water, separates and can be collected.[9]

  • Duration: The distillation process can last from several minutes to a few hours, depending on the plant material.[9]

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of an essential oil.[2]

Methodology:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).[10] An internal standard, such as farnesol, may be added for accurate quantification.[10]

  • Injection: A small volume of the diluted sample is injected into the GC.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm).[10] The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 60°C and increase to 220°C.[10]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron impact), and the resulting fragments are detected.[10] The mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its chromatogram to that of a known concentration of a standard. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for quantification.[10]

Separation of Nerolidol Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate the different stereoisomers of nerolidol.

Methodology:

  • Column: A reverse-phase column, such as a Newcrom R1, is often used.[11]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) is used as the mobile phase.[11]

  • Detection: A UV detector is commonly employed for detection.

  • Separation: The different isomers will have slightly different retention times on the column, allowing for their separation and collection. For enantiomeric separation, a chiral stationary phase may be required.[12]

Biosynthesis and Signaling Pathways

Biosynthesis of Nerolidol in Plants

Nerolidol is synthesized in plants via the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then used to create the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). A specific enzyme, nerolidol synthase (NES), then catalyzes the conversion of FPP to nerolidol.

Biosynthesis_of_Nerolidol IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Nerolidol This compound FPP->Nerolidol NES Nerolidol Synthase (NES) NES->FPP

Caption: Biosynthesis of this compound from IPP and DMAPP.

Signaling Pathways Modulated by this compound in Mammalian Cells

Recent research has highlighted the role of this compound in modulating various signaling pathways in mammalian cells, particularly in the context of cancer.

5.2.1 Induction of Cell Death in Bladder Carcinoma Cells

This compound has been shown to induce cell death in bladder carcinoma cells through the activation of a signaling cascade involving cyclic AMP (cAMP), calcium ions (Ca2+), and the mitogen-activated protein kinase (MAPK) pathway, leading to endoplasmic reticulum (ER) stress.[13]

cis_Nerolidol_Cell_Death_Pathway cisNerolidol This compound cAMP ↑ cAMP cisNerolidol->cAMP Ca2 ↑ Intracellular Ca2+ cAMP->Ca2 MAPK MAPK Activation Ca2->MAPK ER_Stress Endoplasmic Reticulum (ER) Stress MAPK->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death

Caption: this compound-induced cell death pathway in bladder carcinoma cells.

5.2.2 Induction of Endoplasmic Reticulum Stress in Hepatocellular Carcinoma Cells

In human hepatocellular carcinoma cells, this compound induces ER stress, leading to cell death. This process involves the upregulation of genes associated with the unfolded protein response (EIF2AK3 and ERN1) and xenobiotic metabolism (CYP1A2 and CYP2C19).[14]

cis_Nerolidol_ER_Stress_Pathway cisNerolidol This compound CYP_upregulation ↑ CYP1A2 & CYP2C19 Expression cisNerolidol->CYP_upregulation UPR_activation ↑ EIF2AK3 & ERN1 Expression (Unfolded Protein Response) cisNerolidol->UPR_activation ER_Stress Endoplasmic Reticulum (ER) Stress CYP_upregulation->ER_Stress UPR_activation->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death

Caption: this compound-induced ER stress pathway in hepatocellular carcinoma cells.

Role in Plant Defense Signaling

In plants, nerolidol is a precursor to (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a volatile compound that plays a crucial role in indirect defense by attracting predators of herbivores.[2] While the specific signaling pathways initiated by this compound in plants are not as well-defined as in mammalian cells, it is an integral part of the complex network of plant defense responses, which often involve signaling molecules like jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[15][16][17]

Plant_Defense_Signaling Herbivore_Attack Herbivore Attack Nerolidol_Synthase Nerolidol Synthase Herbivore_Attack->Nerolidol_Synthase Plant_Defense_Pathways Plant Defense Pathways (e.g., JA, SA, ET signaling) Herbivore_Attack->Plant_Defense_Pathways FPP Farnesyl Pyrophosphate (FPP) cis_Nerolidol This compound FPP->cis_Nerolidol Nerolidol_Synthase->FPP DMNT (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) cis_Nerolidol->DMNT DMNT_Synthase DMNT Synthase DMNT_Synthase->cis_Nerolidol Predator_Attraction Attraction of Herbivore Predators DMNT->Predator_Attraction Plant_Defense_Pathways->Nerolidol_Synthase

Caption: Role of this compound in plant defense signaling.

Conclusion

This compound is a significant natural product with a rich, albeit not fully documented, history. Its presence in a diverse range of plants and its involvement in key biological signaling pathways, both in plants and mammals, make it a compound of considerable interest for future research and development. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating sesquiterpene alcohol. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to unravel the intricacies of its signaling roles.

References

Methodological & Application

Application Note: Quantitative Analysis of cis-Nerolidol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cis-Nerolidol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring sesquiterpene alcohol found in various essential oils, is of significant interest in the pharmaceutical and fragrance industries due to its potential therapeutic properties and distinct aroma. The described methodology provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation, ensuring accurate and reproducible quantification of this compound in diverse matrices.

Introduction

This compound is a sesquiterpene alcohol recognized for its subtle, woody, and floral aroma.[1] Beyond its use in perfumery, it has garnered attention for its potential pharmacological activities, including antimicrobial, anti-parasitic, and anti-cancer effects. As research into these properties expands, the need for a reliable and validated analytical method for its quantification becomes crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This document provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for two common matrices: liquid samples (e.g., plasma) and solid samples (e.g., plant material).

1.1. Liquid Samples (e.g., Plasma) - Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for nerolidol quantification in mouse plasma.[2]

Materials:

  • Plasma sample containing this compound

  • n-Hexane (GC grade)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Farnesol at 2 µg/mL in n-hexane)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Pipette 0.1 mL of the plasma sample into a glass centrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 1000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass tube.

  • Add 100 µL of n-hexane to the supernatant and vortex for 1 minute.

  • Allow the layers to separate.

  • Transfer the upper n-hexane layer to a GC vial with an insert for analysis.

1.2. Solid Samples (e.g., Plant Material) - Solvent Extraction

This protocol is a general method for the extraction of terpenes from plant material.

Materials:

  • Dried and ground plant material

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) solution (e.g., n-tridecane at 100 µg/mL in ethyl acetate)

  • Conical flasks

  • Ultrasonic bath

  • Syringe filters (0.22 µm)

  • GC vials

Procedure:

  • Weigh approximately 1 gram of the homogenized plant material into a conical flask.

  • Add 10 mL of ethyl acetate containing the internal standard.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Allow the solid material to settle.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnTR-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[2]
Carrier GasHelium at a constant flow of 1 mL/min[2]
Inlet Temperature220°C[2]
Injection ModeSplitless (1 µL injection volume)[2]
Oven ProgramInitial temperature 60°C for 1 min, ramp to 220°C at 40°C/min, hold for 2 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Ion Source Temperature200°C[2]
Mass AnalyzerQuadrupole
Scan ModeFull Scan (m/z 20-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[2]
SIM Ionsm/z 93, 161[2]
Transfer Line Temp.280°C[2]
Data Analysis and Quantification
  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a standard or a spectral library like the NIST database. The retention time for this compound has been reported to be approximately 5.87 minutes under the conditions specified above.[2]

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes the quantitative performance of a validated GC-MS method for nerolidol analysis, which is applicable to this compound.

Table 2: Method Validation Parameters for Nerolidol Analysis [2]

ParameterResult
Linearity Range0.010 - 5 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.0017 µg/mL
Limit of Quantification (LOQ)0.0035 µg/mL

Mass Spectrum of this compound

The mass spectrum of this compound obtained by electron ionization shows a characteristic fragmentation pattern. The molecular ion peak [M]+ at m/z 222 is often of low intensity or absent. Key fragment ions that are useful for identification and quantification include m/z 93 and 161.[2] The ion at m/z 93 is a common fragment for many terpenes, while the combination of ions is used for selective identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (Liquid or Solid) extraction Extraction (LLE or Solvent Extraction) start->extraction filtration Filtration / Centrifugation extraction->filtration vial Transfer to GC Vial filtration->vial injection Injection into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification integration Peak Integration identification->integration quantification Quantification integration->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship analyte This compound technique GC-MS analyte->technique gc Gas Chromatography (Separation by Volatility) technique->gc ms Mass Spectrometry (Identification by Mass) technique->ms result Accurate Quantification gc->result ms->result

Caption: Logical relationship of the analytical components.

References

Application Notes and Protocols for Nerolidol Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of the sesquiterpene alcohol nerolidol in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in many plants, is utilized in cosmetics, as a food flavoring agent, and is being investigated for various pharmacological activities. Accurate and sensitive quantification of nerolidol is crucial for its development and application in various fields. While Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for nerolidol analysis due to its volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a sensitive and accurate alternative, particularly for its analysis in complex biological matrices without the need for derivatization.[1][2] This document outlines protocols for sample preparation and LC-MS analysis of nerolidol.

Section 1: Sample Preparation Protocols

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix.

Protocol 1.1: Extraction of Nerolidol from Plant Material

This protocol is suitable for the extraction of nerolidol from various plant tissues such as leaves, flowers, and stems.

Materials:

  • Lyophilized and ground plant material

  • 80% Ethanol (Ethanol:Water, 80:20 v/v)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • LC-MS vials

Procedure:

  • Weigh 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% ethanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 500 µL of the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

Protocol 1.2: Extraction of Nerolidol from Biological Fluids (Plasma/Serum)

This protocol describes a protein precipitation method for the extraction of nerolidol from plasma or serum, suitable for pharmacokinetic studies.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ice-cold)

  • Internal Standard (IS) solution (e.g., Farnesol in acetonitrile)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure complete mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and filter the sample into an LC-MS vial.

Section 2: LC-MS Quantification Protocol

This section details the instrumental parameters for the quantification of nerolidol.

Liquid Chromatography Parameters

A reverse-phase HPLC or UHPLC system is suitable for the separation of nerolidol.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time Approximately 15 minutes

Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[3]

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM). Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. APCI may be advantageous for less polar compounds like nerolidol.

ParameterESIAPCI
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Source Temperature 120°C350°C
Desolvation Temp. 350°CN/A
Desolvation Gas Flow 800 L/hr600 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Collision Gas ArgonArgon

MRM Transitions for Nerolidol:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nerolidol223.2 ([M+H]+)135.115
93.120
Farnesol (IS)223.2 ([M+H]+)69.115

Note: Precursor and product ions, as well as collision energies, should be optimized for the specific instrument used.

Section 3: Quantitative Data and Performance

The following tables summarize expected quantitative performance data for the LC-MS method for nerolidol, based on literature values.

Table 1: Calibration Curve and Linearity
AnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
NerolidolRat Plasma10 - 10,000> 0.99[4]
Table 2: Limits of Detection and Quantification
AnalyteMatrixLLOQ (ng/mL)Reference
NerolidolRat Plasma10[4]

Note: A study using GC-MS reported a lower limit of quantification (LLOQ) of 3.5 ng/mL for nerolidol in mouse plasma.[1]

Section 4: Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Sample (Plant Material or Biological Fluid) extraction Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation drying Drying Down centrifugation->drying reconstitution Reconstitution drying->reconstitution filtration Filtration reconstitution->filtration lc_ms_vial LC-MS Vial filtration->lc_ms_vial hplc HPLC/UHPLC Separation lc_ms_vial->hplc ms Mass Spectrometry Detection (MS/MS) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for nerolidol quantification.

Logical Relationship of Method Development

method_development compound Nerolidol Properties (Volatility, Polarity) lc_method LC Method Development (Column, Mobile Phase) compound->lc_method ms_method MS Method Development (Ionization, MRM) compound->ms_method matrix Sample Matrix (Plant, Plasma, etc.) sample_prep Sample Preparation Method matrix->sample_prep sample_prep->lc_method lc_method->ms_method validation Method Validation (Linearity, Accuracy, Precision) ms_method->validation quant_analysis Quantitative Analysis validation->quant_analysis

Caption: Key considerations in LC-MS method development for nerolidol.

References

Application Notes and Protocols for the Isolation of Pure cis-Nerolidol from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, exists as two geometric isomers: cis-Nerolidol and trans-Nerolidol. Each of these isomers can also exist as one of two enantiomers due to a chiral center. This compound is of particular interest due to its distinct aromatic properties and potential therapeutic applications, including antioxidant and antibacterial activities. It is found in the essential oils of numerous plants, often alongside its trans isomer. The structural similarity of these isomers presents a significant challenge for their separation. This document provides detailed methodologies for the extraction of nerolidol-rich essential oils from plant matrices and subsequent purification to isolate pure this compound.

Extraction of Nerolidol-Rich Essential Oils

The initial step in isolating this compound is the efficient extraction of the essential oil from the plant material. The choice of extraction method can influence the yield and chemical profile of the extracted oil.

Protocol 1: Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from aromatic plants.[1][2]

Materials:

  • Fresh or dried plant material (e.g., aerial parts of Salvia sclarea)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate

Procedure:

  • Weigh the plant material and place it in the round-bottom flask. For Salvia sclarea, approximately 140 g of dried aerial parts can be used.[2]

  • Add distilled water to the flask, ensuring the plant material is fully submerged. The typical ratio of plant material to water is 1:10 (w/v).

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle, and the condenser to a circulating water source.

  • Heat the mixture to boiling. The steam and volatile components will rise, be condensed, and collected in the collection vessel.

  • Continue the distillation for a recommended period, typically 3-5 hours, to ensure complete extraction of the essential oil.[2]

  • After distillation, allow the apparatus to cool.

  • Carefully collect the oil layer from the collection vessel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Quantitative Data: Nerolidol Content in Plant Essential Oils

The concentration of nerolidol and the ratio of its isomers vary significantly between plant species and even within the same species depending on factors like geographic location and harvest time.[1]

Plant SpeciesPlant PartNerolidol IsomerConcentration (%) in Essential OilReference
Piper claussenianumLeavestrans-Nerolidol81.4[1]
Salvia sclareaAerial PartsNot SpecifiedPresent[2]
Cananga odorataNot Specifiedcis- and trans-NerolidolPresent[3]

Isolation of Pure this compound

The separation of cis- and trans-Nerolidol is challenging due to their similar physical and chemical properties. Chromatographic techniques are the most effective methods for achieving high-purity isolation.

Workflow for this compound Isolation

workflow plant_material Plant Material (e.g., Salvia sclarea) extraction Hydrodistillation plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil pre_purification Fractional Distillation (Optional) essential_oil->pre_purification nerolidol_fraction Nerolidol-rich Fraction pre_purification->nerolidol_fraction chromatography Preparative Chromatography (MPLC/HPLC/CCC) nerolidol_fraction->chromatography cis_fraction This compound Fraction chromatography->cis_fraction trans_fraction trans-Nerolidol Fraction chromatography->trans_fraction analysis Purity Analysis (GC-MS) cis_fraction->analysis pure_cis Pure this compound analysis->pure_cis

Caption: General workflow for isolating pure this compound.

Protocol 2: Medium-Pressure Liquid Chromatography (MPLC) with Derivatization

This method involves the derivatization of nerolidol to form diastereomers, which are more easily separated by chromatography.

Materials:

  • Nerolidol-rich essential oil

  • (1S, 4R)-Camphanic acid chloride

  • Dichloromethane (CH₂Cl₂) (dried)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • 2 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Silica gel for column chromatography

  • Pentane

  • Diethyl ether

  • Potassium hydroxide (KOH) in methanol

  • MPLC system with a silica gel column

Procedure:

Step 1: Derivatization to Diastereomeric Camphanoates

  • Dissolve the nerolidol-rich fraction in dried CH₂Cl₂.

  • Add 1 equivalent of DMAP and 1.5 equivalents of TEA to the solution.

  • Cool the mixture and add 1.5 equivalents of (1S, 4R)-camphanic acid chloride dissolved in dried CH₂Cl₂ dropwise while stirring.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After the reaction is complete, wash the mixture sequentially with 2 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Purify the resulting camphanoate esters on a silica gel column using a pentane/diethyl ether (95:5, v/v) mobile phase.

Step 2: MPLC Separation of Diastereomeric Camphanoates

  • Dissolve the purified camphanoate esters in the mobile phase.

  • Perform MPLC on a silica gel column.

  • Use a mobile phase of pentane/diethyl ether (92:8, v/v) at a flow rate of approximately 21 ml/min.

  • The elution order of the diastereomers is typically: (R)-(Z)-, (S)-(Z)-, (R)-(E)-, and (S)-(E)-camphanoates.

  • Collect the fraction corresponding to the (S)-(Z)-camphanoate (assuming the natural enantiomer is desired).

Step 3: Saponification to Regenerate this compound

  • Treat the collected (S)-(Z)-camphanoate fraction with 1.5 equivalents of KOH in methanol for 12 hours at 35°C.

  • After saponification is complete (monitored by TLC), add water and extract the regenerated nerolidol with diethyl ether.

  • Wash the organic layer with saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain pure (S)-cis-Nerolidol.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a potential method for the direct separation of cis- and trans-Nerolidol isomers without derivatization, by scaling up an analytical HPLC method.[4][5]

Materials:

  • Nerolidol-rich fraction

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid or formic acid (for MS compatibility)

  • Preparative reverse-phase C18 HPLC column (e.g., Newcrom R1 or equivalent)

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

Procedure:

Step 1: Analytical Method Development

  • Develop an analytical scale separation method on a reverse-phase column (e.g., Newcrom R1).

  • A suitable mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid).

  • Optimize the mobile phase composition and gradient to achieve baseline separation of the cis- and trans-Nerolidol peaks. Typically, this compound will elute before trans-nerolidol.

Step 2: Scaling Up to Preparative HPLC [5][6]

  • Use a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length.

  • Scale the flow rate according to the cross-sectional area of the preparative column relative to the analytical column.

  • Increase the injection volume proportionally to the column volume.

  • Inject the nerolidol-rich fraction onto the preparative HPLC system.

  • Collect the eluent corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Quantitative Data: Chromatographic Separation
TechniqueStationary PhaseMobile PhasePurity AchievedReference
MPLC (with derivatization)Silica GelPentane/Diethyl ether (92:8, v/v)Separation of 4 stereoisomers[1]
Counter-Current ChromatographyHexane:Methanol:Water (5:4:1, v/v/v)Not Applicable92.5-93.7% (for nerolidol, isomer not specified)[7]
Analytical HPLCNewcrom R1 (Reverse Phase)Acetonitrile/Water/Phosphoric AcidAnalytical Separation[4]

Purity Analysis

The purity of the isolated this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 4: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for terpene analysis (e.g., HP-5MS).

Typical GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute.

  • Carrier Gas: Helium

  • MS Ionization: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-350

The retention time of this compound is typically shorter than that of trans-Nerolidol on most standard non-polar and semi-polar GC columns.[1] The mass spectrum of nerolidol can be compared with library data for confirmation.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are still under extensive research, its biological activities suggest interactions with various cellular processes. The logical relationship for its isolation and application is outlined below.

signaling cluster_isolation Isolation Process cluster_application Potential Applications plant_extract Plant Extract purification Chromatographic Purification plant_extract->purification pure_compound Pure this compound purification->pure_compound drug_dev Drug Development pure_compound->drug_dev Bioactivity Screening fragrance Fragrance Industry pure_compound->fragrance Aroma Profiling flavor Flavor Industry pure_compound->flavor Sensory Evaluation

Caption: Logical flow from isolation to application of this compound.

Conclusion

The isolation of pure this compound from plant extracts requires a multi-step approach involving efficient extraction followed by high-resolution chromatographic separation. The choice of methodology will depend on the available equipment, the required purity, and the scale of the isolation. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to successfully isolate and characterize this valuable natural compound for further investigation and application.

References

Application Notes and Protocols for cis-Nerolidol in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants.[1] It exists in two isomeric forms, cis- and trans-nerolidol.[1][2] This document focuses on cis-Nerolidol (C-NER), which has demonstrated significant potential as an agent in anticancer research.[3] Studies have shown its efficacy in inhibiting cell proliferation and inducing cell death in various cancer models, including bladder, liver, lung, and breast cancer.[3][4][5][6] Its multifaceted mechanism of action, which involves inducing cellular stress and disrupting key signaling pathways, makes it a compelling candidate for further investigation, either as a standalone therapeutic or as an adjuvant to enhance the efficacy of existing chemotherapy drugs.[7][8]

Mechanism of Action

This compound exerts its anticancer effects through several interconnected mechanisms:

  • Induction of Endoplasmic Reticulum (ER) Stress: A primary mechanism is the induction of ER stress.[3][4] This is triggered by a misfolded protein response, evidenced by the upregulation of ER stress markers like ERN1 and EIF2AK3.[3][4] In bladder carcinoma cells, this process is initiated by a cAMP, Ca²⁺, and MAPK signaling axis.[4][9]

  • Generation of Reactive Oxygen Species (ROS): C-NER treatment leads to an increase in intracellular ROS levels.[5][10][11] This oxidative stress contributes to DNA damage and triggers apoptotic signaling pathways.[5][11]

  • Cell Cycle Arrest: The compound effectively halts the cell cycle, predominantly at the G1 phase.[3][4][10][11] This is achieved by downregulating the expression of key cell cycle proteins, including cyclin D1, CCNE1, CDK1, CDK2, CDK4, and CDK6.[3][4][11]

  • Induction of Cell Death: C-NER induces cell death through multiple pathways. In some cancer types, it triggers caspase-independent cell death, potentially paraptosis, which is significant for targeting apoptosis-resistant tumors.[3][4] In other contexts, such as in lung cancer and acute lymphoblastic leukemia cells, it facilitates ROS-mediated apoptosis, characterized by the loss of mitochondrial membrane potential (MMP) and activation of caspases.[5][12] Studies in bladder cancer have identified two distinct cell death pathways: an early, caspase-dependent pathway and a later, caspase-independent pathway.[4][9][13][14]

  • Modulation of Signaling Pathways: C-NER has been shown to suppress critical cancer survival pathways, including the MAPK/STAT3/NF-κB and PI3K/AKT pathways.[5][8][12] It can also downregulate the ATM/Akt pathway following ROS-induced DNA damage.[11]

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of C-NER's anticancer activity.

Table 1: IC50 Values of Nerolidol in Various Cancer Cell Lines

Cell LineCancer TypeIsomerIC50 ValueExposure TimeReference
MOLT-4Acute Lymphoblastic LeukemiaNot Specified30 µMNot Specified[12]
ELT3Leiomyoma (Uterine Fibroid)This compound172.9 µM48 h[7]
ELT3Leiomyoma (Uterine Fibroid)trans-Nerolidol216.8 µM48 h[7]
HepG2/C3AHepatocellular CarcinomaThis compound100-250 µMNot Specified[3]
T24Bladder CarcinomaThis compound~50-75 mg/L24-72 h[4][14]
TCCSUPBladder CarcinomaThis compound~75-100 mg/L24-72 h[4][14]

Table 2: Summary of Molecular Effects of this compound Treatment

EffectTarget Genes/ProteinsCancer TypeReference
Upregulation ERN1, EIF2AK3 (ER Stress)Hepatocellular, Bladder[3][4]
CYP1A2, CYP2C19 (Metabolism)Hepatocellular[3]
p-γH2AXser139 (DNA Damage)Leiomyoma[11]
BAX, Caspase-3, Caspase-9Glioblastoma[15]
Downregulation BAK1, BAX, CASP8, CASP9, TP53Hepatocellular[3][4]
CCND1, CCNE1, CDK1, CDK2, CDK4, CDK6Hepatocellular, Leiomyoma[3][4][11]
E2F1, Cyclin A, Cyclin D1Bladder[13]
ATM, p-AktLeiomyoma[11]
BCL-2Glioblastoma[15]
Phosphorylation ERK, p38 (MAPK Pathway)Bladder[4]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_pathway This compound Induced Cell Death Pathway in Bladder Cancer cluster_death Dual Cell Death Mechanisms nerolidol This compound camp ↑ cAMP nerolidol->camp ca2 ↑ Cytoplasmic Ca²⁺ camp->ca2 mapk MAPK Activation (ERK, p38) ca2->mapk er_stress ER Stress mapk->er_stress early_death Early Death (Caspase-Dependent) Membrane Blebbing er_stress->early_death Inhibition prevents death late_death Late Death (Caspase-Independent) Cytoplasmic Vacuolation er_stress->late_death Inhibition prevents death

Caption: this compound signaling cascade in bladder carcinoma cells.[4][9][14]

G cluster_workflow General In Vitro Experimental Workflow cluster_assays 4. Perform Assays seeding 1. Seed Cancer Cells in Multi-well Plates treatment 2. Treat with this compound (Various Concentrations & Times) seeding->treatment incubation 3. Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability (MTT, Trypan Blue) incubation->viability apoptosis Apoptosis/Cell Death (Flow Cytometry, Staining) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein ros ROS Detection (Fluorescent Probes) incubation->ros analysis 5. Data Analysis (IC50 Calculation, etc.) viability->analysis apoptosis->analysis protein->analysis ros->analysis

Caption: Standard workflow for evaluating this compound's anticancer effects.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture cancer cell lines (e.g., T24, TCCSUP, HepG2/C3A, A549) in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a stock solution of this compound (Sigma-Aldrich) in a suitable solvent like DMSO. Store at -20°C. Note: The final concentration of DMSO in the culture medium should typically be below 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 75, 100 mg/L or 20, 25, 30 µM).[4][5][12] Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for specified time points (e.g., 2, 24, 48, 72 hours) before proceeding to downstream assays.[4]

Protocol 2: Cell Viability Assessment (Trypan Blue Exclusion Assay)
  • Cell Collection: After treatment, detach the cells using trypsin-EDTA and collect them by centrifugation. Resuspend the cell pellet in a known volume of complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Load the mixture into a hemocytometer (e.g., Neubauer chamber). Count the number of viable (unstained) and non-viable (blue) cells under a microscope.[14]

  • Calculation: Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.

Protocol 3: Intracellular ROS Detection
  • Assay Principle: This protocol uses a fluorescent probe, such as 5(6)-carboxy-2′,7′- dichlorofluorescein diacetate (DCFDA) or a commercial kit like ROS-Glo™ H₂O₂ Assay (Promega).[4][7]

  • Cell Preparation: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • Probe Loading (for DCFDA): Towards the end of the treatment period, remove the medium and wash cells with PBS. Add the DCFDA probe diluted in serum-free medium and incubate in the dark (typically 30-60 minutes at 37°C).

  • Measurement: Wash the cells again to remove the excess probe. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA).

  • For Commercial Kits (ROS-Glo™): Follow the manufacturer's instructions. This typically involves adding a substrate solution during the final hours of cell incubation, followed by the addition of a detection solution and measurement of luminescence.[4]

Protocol 4: Western Blotting for Protein Expression
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, p-ERK, Cyclin D1, β-actin) overnight at 4°C.[4][14]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Comet Assay (Alkaline) for DNA Damage
  • Cell Preparation: After treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and immediately pipette onto a pre-coated microscope slide. Allow it to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution overnight at 4°C.

  • Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage to the tank (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."[11] Analyze the images using appropriate software to quantify the extent of DNA damage.[4]

References

Application Notes and Protocols for cis-Nerolidol In Vitro Antibacterial and Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, has demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] These notes provide detailed protocols for assessing the in vitro efficacy of this compound against common bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the quantitative data on the antimicrobial activity of this compound against a variety of microorganisms.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainTypeATCC StrainClinical IsolateMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureusGram-positiveATCC 65380.125 - 0.5-[3]
Staphylococcus aureusGram-positiveMethicillin-Susceptible2-[4][5]
Staphylococcus aureusGram-positiveMethicillin-Resistant2-[4][5]
Streptococcus mutansGram-positive4-[4][6]
Bacillus cereusGram-positiveATCC 117780.10.2[7]
Pseudomonas aeruginosaGram-negative0.5-[4][6]
Pseudomonas aeruginosaGram-negativeMultidrug-Resistant0.5-[4][5]
Klebsiella pneumoniaeGram-negative0.5-[4][6]
Klebsiella pneumoniaeGram-negativeCarbapenemase Producer0.5-[4][5]
Escherichia coliGram-negativeATCC 87390.20.4[7]
Citrobacter diversusGram-negativeClinical Isolate0.20.4[7]

Table 2: In Vitro Antifungal Activity of this compound

Fungal StrainTypeMICMFCReference
Candida albicansYeast--[8]
Candida tropicalisYeast--[8]
Microsporum gypseumDermatophyte0.5% - 2%-[3]

Note: Some studies did not differentiate between cis- and trans-nerolidol or used a mixture. The data presented here is attributed to studies specifically mentioning this compound or nerolidol without specifying an isomer, which often implies a mixture.

Experimental Protocols

The following are detailed methodologies for determining the antibacterial and antifungal activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for bacteria and yeasts.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Bacterial or fungal inoculum

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL). This compound is poorly soluble in water.[9]

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • Bacteria: Culture bacteria on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi (Yeasts): Culture yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial or fungal inoculum to each well, including positive and negative controls.

    • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[10] Growth can be assessed visually as turbidity or by using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a fresh, appropriate agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Determination of MBC/MFC:

    • The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration at which no colonies grow on the subculture plates.

Visualizations

experimental_workflow Experimental Workflow for MIC and MBC/MFC Determination cluster_mic MIC Assay cluster_mbc MBC/MFC Assay prep_nerolidol Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_nerolidol->serial_dilution prep_media Prepare Bacterial/Fungal Growth Media prep_media->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Standardized Microbe prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate (37°C, 18-48h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Select wells ≥ MIC incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Read MBC/MFC (Lowest concentration with no colony growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

mechanism_of_action Proposed Mechanism of Action for Nerolidol nerolidol This compound cell_membrane Bacterial/Fungal Cell Membrane nerolidol->cell_membrane Interacts with membrane_disruption Membrane Disruption & Altered Permeability cell_membrane->membrane_disruption Leads to ion_leakage K+ Ion Leakage membrane_disruption->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of action for Nerolidol.

References

Application Notes and Protocols for Developing Stable Formulations of cis-Nerolidol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Nerolidol is a naturally occurring sesquiterpene alcohol found in various plants that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] A major challenge in the preclinical development of this compound is its high lipophilicity and consequently poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in in vivo studies.[3][4]

These application notes provide detailed protocols for the formulation of this compound for in vivo administration, methods for assessing formulation stability, and analytical procedures for quantification. The aim is to offer researchers a practical guide to developing stable and effective formulations for preclinical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing suitable formulations.

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[5]
Molecular Weight222.37 g/mol [5]
AppearanceColorless to pale yellow liquid[6]
Boiling Point276 °C at 760 mmHg[3]
Water SolubilityImmiscible/Poorly soluble[3][5]
SolubilitySoluble in alcohol and oil[3]

Formulation Protocols for In Vivo Administration

The selection of a formulation strategy for this compound depends on the intended route of administration, the required dose, and the toxicology of the excipients. Below are three protocols for preparing this compound formulations suitable for oral gavage in rodents, a common administration route in preclinical studies.[7][8][9]

Protocol 1: Co-solvent/Surfactant-Based Formulation

This protocol utilizes a combination of a co-solvent (PEG300), a surfactant (Tween-80), and a vehicle (saline) to solubilize this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is 1:4 (v/v) of DMSO stock to PEG300.

  • Vortex the mixture until a clear solution is obtained.

  • Add Tween-80. A typical concentration is 5% of the total volume.

  • Vortex the mixture thoroughly.

  • Add sterile saline to achieve the final desired concentration of this compound. The final volume of saline is typically around 45% of the total volume.

  • Vortex the final solution until it is homogeneous. The resulting formulation should be a clear solution.

Example for a 5 mg/mL final concentration:

  • 100 µL of 50 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Sterile Saline

Protocol 2: Oil-Based Formulation

For lipophilic compounds, an oil-based formulation can be a simple and effective approach for oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or other suitable vehicle like sesame or olive oil)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add corn oil to achieve the final desired volume and concentration. A common ratio is 1:9 (v/v) of DMSO stock to corn oil.

  • Vortex the mixture thoroughly until a clear and homogeneous solution is formed.

Example for a 5 mg/mL final concentration:

  • 100 µL of 50 mg/mL this compound in DMSO

  • 900 µL of Corn oil

Protocol 3: Cyclodextrin-Based Formulation

Cyclodextrins are used to enhance the solubility of poorly water-soluble compounds by forming inclusion complexes.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Prepare a solution of SBE-β-CD in sterile saline (e.g., 20% w/v).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add the SBE-β-CD solution to the tube to achieve the final desired volume and concentration. A typical ratio is 1:9 (v/v) of DMSO stock to the SBE-β-CD solution.

  • Vortex the mixture thoroughly until a clear solution is obtained.

Example for a 5 mg/mL final concentration:

  • 100 µL of 50 mg/mL this compound in DMSO

  • 900 µL of 20% SBE-β-CD in saline

Stability Testing of Formulations

It is crucial to assess the stability of the prepared formulations to ensure that the concentration of this compound remains consistent throughout the in vivo study.

Experimental Protocol for Stability Assessment
  • Preparation: Prepare a batch of the desired this compound formulation.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the formulation and determine the initial concentration of this compound using a validated analytical method (see Section 5). Also, visually inspect the formulation for any signs of precipitation or phase separation.

  • Storage: Store the remaining formulation under controlled conditions. Recommended storage conditions to test are:

    • Refrigerated: 2-8 °C

    • Room Temperature: 20-25 °C

  • Time Points: Analyze aliquots of the stored formulation at predetermined time points. For short-term in vivo studies, relevant time points could be 4 hours, 8 hours, 24 hours, and 48 hours. For longer studies, weekly or monthly testing may be required.

  • Analysis: At each time point, visually inspect the sample and determine the concentration of this compound.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration. A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration and there are no visual changes.

Summary of Stability Parameters
ParameterMethodAcceptance Criteria
AppearanceVisual InspectionClear, no precipitation or phase separation
This compound ConcentrationGC-MS (or other validated method)90-110% of the initial concentration
pH (for aqueous-based formulations)pH meterNo significant change from initial pH

Analytical Quantification of this compound

A validated analytical method is essential for accurately determining the concentration of this compound in formulations for stability studies and dose verification. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the quantification of volatile compounds like nerolidol.[10]

Protocol for GC-MS Quantification

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column suitable for terpene analysis (e.g., DB-5ms or equivalent)

Reagents:

  • This compound analytical standard

  • Solvent for extraction and dilution (e.g., Hexane or Ethyl Acetate)

  • Internal Standard (IS) (e.g., Farnesol, if not present in the sample)

Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 69, 93, 107).

Procedure:

  • Sample Preparation:

    • Accurately dilute a known amount of the this compound formulation in the chosen solvent.

    • Spike with the internal standard.

    • Perform a liquid-liquid extraction if necessary to remove interfering matrix components.

  • Calibration Curve:

    • Prepare a series of calibration standards of this compound in the same solvent, each containing the internal standard at a constant concentration.

    • Analyze the calibration standards by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis:

    • Inject the prepared sample into the GC-MS.

    • Determine the peak area ratio of this compound to the internal standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Stability cluster_invivo In Vivo Study start Select Formulation Protocol (Co-solvent, Oil-based, or Cyclodextrin) prep Prepare Formulation start->prep initial_analysis Initial Analysis (T=0) - Concentration (GC-MS) - Visual Inspection prep->initial_analysis stability Stability Study (Different Temperatures & Time Points) initial_analysis->stability final_analysis Final Analysis stability->final_analysis admin Administration to Animals (e.g., Oral Gavage) final_analysis->admin Stable Formulation observe Observation & Data Collection admin->observe signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response cluster_er_stress ER Stress Pathway LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IKK IKK LPS->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines JNK->Cytokines ERK->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB->Cytokines cisNerolidol This compound cisNerolidol->p38 Inhibits cisNerolidol->JNK Inhibits cisNerolidol->ERK Inhibits cisNerolidol->NFkB Inhibits ER Endoplasmic Reticulum cisNerolidol->ER Induces UPR Unfolded Protein Response ER->UPR CellDeath Cell Death UPR->CellDeath

References

Cis-Nerolidol: A Reference Standard for Analytical Excellence

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, is gaining significant attention in the scientific community for its diverse biological activities, including antioxidant, antibacterial, and antitumor properties.[1][2][3] As research into its therapeutic potential intensifies, the need for accurate and reliable quantification of this compound in various matrices becomes paramount. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, catering to the needs of researchers, scientists, and professionals in drug development.

Analytical Applications

This compound serves as a critical reference standard for the development and validation of analytical methods to identify and quantify its presence in complex mixtures such as essential oils, cosmetic formulations, and biological samples.[4][5] Its use is essential for ensuring the accuracy, precision, and comparability of analytical results across different laboratories and studies. The primary analytical techniques employed for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[7] Its high sensitivity and specificity make it ideal for detecting and quantifying this compound even at low concentrations in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the separation of non-volatile and thermally labile compounds. Reverse-phase HPLC is commonly used for the analysis of this compound and its isomers.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from validated analytical methods using this compound as a reference standard.

Table 1: GC-MS Method Validation Data for Nerolidol Quantification in Mouse Plasma [4]

ParameterResult
Linearity Range0.010–5 µg/mL
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD)0.0017 µg/mL
Lower Limit of Quantification (LLOQ)0.0035 µg/mL
Intra-day Precision (% RSD)6.7–12.2%
Inter-day Precision (% RSD)7.6–11.6%
Intra-day Accuracy0.4–13.9%
Inter-day Accuracy0.2–9.3%

Table 2: LC-MS Method Validation Data for Nerolidol Quantification in Rat Plasma [9]

ParameterResult
Linearity Range10–10000 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (CV)< 8%
Inter-day Precision (CV)< 8%
Accuracy (RE)-6% to 6%

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Plasma using GC-MS[4]

1. Sample Preparation:

  • To 100 µL of mouse plasma, add an internal standard (e.g., farnesol).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., n-hexane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant pressure of 65 kPa.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 1 min.

    • Ramp to 220°C at 40°C/min.

    • Hold at 220°C for 2 min.

  • Mass Spectrometer: Agilent 5977C series or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in blank plasma.

  • Analyze the calibration standards and samples using the optimized GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Separation of (S)-cis-Nerolidol using HPLC[8]

1. Sample Preparation:

  • Dissolve the sample containing (S)-cis-Nerolidol in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the separation of (S)-cis-Nerolidol based on its retention time.

  • For quantification, a calibration curve can be prepared using a certified reference standard of (S)-cis-Nerolidol.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Mouse Plasma Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantification Calibrate->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Peak Analysis Detect->Analyze Quantify Quantification (optional) Analyze->Quantify Cis_Nerolidol_Signaling cluster_cell Bladder Carcinoma Cell cluster_death Cell Death Pathways CisNerolidol This compound cAMP ↑ cAMP CisNerolidol->cAMP DNA_Damage DNA Damage CisNerolidol->DNA_Damage Ca2 ↑ Intracellular Ca²⁺ cAMP->Ca2 MAPK MAPK Activation Ca2->MAPK ER_Stress Endoplasmic Reticulum Stress MAPK->ER_Stress Caspase_Dependent Caspase-Dependent Apoptosis ER_Stress->Caspase_Dependent Caspase_Independent Caspase-Independent Cell Death ER_Stress->Caspase_Independent DNA_Damage->Caspase_Dependent DNA_Damage->Caspase_Independent Biological_Activities CisNerolidol This compound Antioxidant Antioxidant Activity CisNerolidol->Antioxidant Antibacterial Antibacterial Activity CisNerolidol->Antibacterial Antitumor Antitumor Activity CisNerolidol->Antitumor ROS_Scavenging Reactive Oxygen Species Scavenging Antioxidant->ROS_Scavenging Membrane_Disruption Bacterial Membrane Disruption Antibacterial->Membrane_Disruption Apoptosis_Induction Induction of Apoptosis Antitumor->Apoptosis_Induction ER_Stress Endoplasmic Reticulum Stress Induction Antitumor->ER_Stress

References

Evaluating the Antioxidant Capacity of cis-Nerolidol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant capacity of cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils.[1][2] The following protocols for common antioxidant assays are detailed to ensure reliable and reproducible results. This compound has demonstrated notable antioxidant properties by neutralizing free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.[2][3]

Introduction to Antioxidant Capacity Assays

The antioxidant capacity of a compound can be evaluated through various in vitro and cell-based assays. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[4] It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile for a test compound. This document outlines the protocols for the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays.

Data Presentation: Antioxidant Activity of this compound

The antioxidant activity of this compound has been documented in several studies. The following table summarizes the reported quantitative data.

AssayMetricResultReference
DPPH Radical ScavengingIC5020.15 µg/ml[5]
Hydroxyl Radical ScavengingIC501.48 mM[2]
Lipid Peroxidation Inhibition% MDA Reduction (at 1mM)36.50% ± 4.47%[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7] The reduction of DPPH is observed as a color change from deep purple to yellow, which is measured spectrophotometrically.[6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)[6]

  • Positive control (e.g., Ascorbic acid, Trolox)[6]

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent alone) to the wells.[8]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6][8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank and Abs_sample is the absorbance of the DPPH solution with the this compound sample or standard. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green-blue, and in the presence of an antioxidant, it is reduced to the colorless ABTS, a change that is measured spectrophotometrically.[9][10]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or water

  • Positive control (e.g., Trolox, Ascorbic acid)[9]

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][11]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, positive control, or blank to the wells.[9]

    • Incubate the plate in the dark at room temperature for 7-10 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[12][13]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., Trolox, Ascorbic acid, or a ferrous sulfate solution)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound, positive control, or blank to the wells.

    • Incubate the plate at 37°C for 4-6 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as µmol of ferrous equivalents or Trolox equivalents per gram or liter of the sample.[12]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.[14][15] It is considered more biologically relevant than chemical assays as it accounts for cellular uptake and metabolism of the compound.[16]

Materials:

  • Human hepatocarcinoma (HepG2) or other suitable adherent cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another free radical initiator

  • Quercetin (as a standard)[14]

  • This compound

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[14][15]

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with different concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.

  • Probe Loading: Remove the treatment medium and add a solution of DCFH-DA to the cells. Incubate for a specific time (e.g., 60 minutes) to allow for cellular uptake and deacetylation of the probe.[14][15]

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and then add the ABAP solution to induce the generation of peroxyl radicals.[14][15]

  • Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence microplate reader.[15]

  • Calculation: The antioxidant activity is calculated by determining the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.[16]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several signaling pathways involved in the cellular response to oxidative stress.

Nrf2 Signaling Pathway

Nerolidol can promote the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant enzymes.[17] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like nerolidol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nerolidol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Nerolidol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes MAPK_NFkB_Pathway ROS Oxidative Stress (ROS) MAPK MAPK (p38, JNK) ROS->MAPK activates NFkB NF-κB ROS->NFkB activates Inflammation Pro-inflammatory Cytokines MAPK->Inflammation promotes NFkB->Inflammation promotes Nerolidol This compound Nerolidol->MAPK inhibits Nerolidol->NFkB inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Sample Prepare this compound and Control Dilutions Mix Mix Sample/Control with Reagent Prep_Sample->Mix Prep_Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Prep_Reagent->Mix Incubate Incubate (Time and Temperature Specific) Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition or Equivalent Capacity Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

References

Cis-Nerolidol: Application Notes for the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-nerolidol, a naturally occurring sesquiterpene alcohol, in the fragrance and flavor industries. This document includes key physicochemical properties, application guidelines, and detailed experimental protocols for analysis and formulation.

Introduction to this compound

This compound is a sesquiterpene alcohol found in the essential oils of numerous plants, including jasmine, tea tree, neroli, and ginger.[1] It is valued for its subtle and complex aroma and flavor profile, which is often described as a delicate blend of floral, woody, green, and citrus notes.[1][2] In the fragrance industry, it is utilized for its fixative properties and its ability to blend seamlessly with other aromatic components, particularly in floral and oriental compositions.[1][2] In the flavor sector, it is employed to enhance and impart fresh, floral, and woody notes to a variety of products.[2]

Physicochemical and Sensory Properties

This compound's utility in fragrance and flavor applications is dictated by its physical, chemical, and sensory characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₆O[3]
Molecular Weight 222.37 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 276 °C[3]
Flash Point 96 - 125 °C[1][3]
Solubility Insoluble in water; soluble in alcohol and oils[4]
Isomerism Exists as one of two geometric isomers (cis and trans)[4]

Table 2: Sensory Profile and Thresholds of Nerolidol (Isomer Unspecified)

ParameterDescriptionReference
Odor Description Floral, woody, green, with hints of citrus and apple[5]
Flavor Profile Mild, woody, floral, green, with fruity and citrus nuances[5]
Odor Threshold 10 ppb - 10 ppm[3]
Odor Life on Smelling Strip > 100 hours[6]

Applications in the Fragrance Industry

This compound is a versatile ingredient in perfumery, valued for both its subtle aroma and its functional properties.

Fragrance Profile and Use

This compound imparts a soft, floral-woody character to fragrance compositions. It is particularly effective in creating delicate floral scents like lily of the valley, honeysuckle, and peony, where heavier fixatives might be overpowering.[6] Its profile also complements citrus and woody-vanillic accords, providing an "airy" quality.[3][6]

Function as a Blender and Fixative

One of the primary roles of nerolidol in perfumery is as a blender and fixative.[6] Its low volatility allows it to anchor more volatile top and middle notes, increasing the longevity of the fragrance.[6] It seamlessly connects different fragrance components, smoothing the transitions between them.[6]

Table 3: Recommended Usage Levels of Nerolidol in Fragrance Products

ApplicationRecommended Concentration (%)Reference
Fragrance Concentrate 0.5 - 15.0%[5][6]
Fine Fragrance (at 20% concentrate) up to 2.02%[2]
Cosmetic Formulations (general) up to 1.15%[2]

Applications in the Flavor Industry

The U.S. Food and Drug Administration (FDA) has approved nerolidol for use as a food flavoring agent.[4][7] Its subtle, natural character makes it a valuable component in a wide range of flavor creations.

Flavor Profile and Enhancement

This compound contributes mild floral, fruity, and woody notes to food and beverage products.[1][2] It is used to add complexity and realism to fruit flavors, particularly berry, citrus, and tropical fruit profiles.[2][8]

Table 4: Suggested Usage Levels of Nerolidol in Flavor Formulations (for beverages at 0.05% flavor dosage)

Flavor TypeSuggested Concentration (ppm)Application NotesReference
Blackberry ~50Rounds out musk notes and adds realism.[8]
Blackcurrant ~80Fills out character and accentuates rose notes.[8]
Blueberry ~200Works well in conjunction with linalool to balance lavender notes.[8]
Raspberry ~20Effective in combination with ionones to enhance violet notes.[8]
Strawberry ~100Enhances jasmine-like floral notes.[8]
Tea Not specifiedAdds mild floral, fruity, and woody notes.[2]
Citrus & Tropical Fruits Not specifiedImparts mild floral, fruity, and woody notes.[2]

Experimental Protocols

Protocol for Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for quantifying nerolidol in plasma and is suitable for the analysis of this compound in essential oils and fragrance/flavor concentrates.[9]

Objective: To determine the concentration of this compound in a sample matrix.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • TR-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Helium (carrier gas)

  • This compound analytical standard

  • Farnesol (internal standard)

  • Hexane (solvent)

  • Sample containing this compound

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in hexane.

    • Prepare a stock solution of the internal standard (farnesol) in hexane.

    • Create a series of calibration standards by diluting the this compound stock solution with hexane to cover the expected concentration range in the samples. Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh the sample and dilute it with hexane to a concentration within the calibration range.

    • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

  • GC-MS Analysis:

    • Injector Temperature: 220 °C (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute

      • Ramp: 40 °C/minute to 220 °C

      • Hold at 220 °C for 2 minutes

    • Carrier Gas: Helium at a flow rate of 1 mL/min

    • Transfer Line Temperature: 280 °C

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Mode: Full scan (m/z 20-300) for qualitative analysis and peak identification.

      • Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions for this compound (e.g., m/z 93, 161) and the internal standard.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by applying the peak area ratio to the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound & Internal Standard) GCMS_Injection GC-MS Injection Standard_Prep->GCMS_Injection Sample_Prep Sample Preparation (Dilution & Spiking with IS) Sample_Prep->GCMS_Injection Separation Chromatographic Separation GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.
Protocol for Sensory Evaluation of this compound

Objective: To assess the aroma and flavor profile of this compound in a specific application (e.g., beverage or fragrance).

Materials:

  • Trained sensory panel

  • Odor-free sensory evaluation booths

  • Sample containing a known concentration of this compound

  • Control sample (without this compound)

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Sensory evaluation forms

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma and flavor attributes associated with this compound (floral, woody, green, citrus).

    • Provide reference standards for these attributes.

  • Sample Preparation:

    • Prepare the samples and controls in a consistent manner.

    • Label samples with random three-digit codes to prevent bias.

  • Evaluation:

    • Conduct the evaluation in a quiet, well-ventilated, and odor-free environment.

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma of the samples first, followed by the flavor (if applicable).

    • Panelists should cleanse their palate between samples.

  • Data Collection:

    • Panelists record their evaluations on the sensory forms, rating the intensity of various attributes (e.g., floral, woody, green, citrus, overall impression) on a defined scale (e.g., a 9-point hedonic scale).

  • Data Analysis:

    • Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the samples.

Stability Considerations

Terpenes, including this compound, are susceptible to degradation through oxidation, especially when exposed to heat, light, and air.[3][10] This can lead to changes in the aroma and flavor profile of the final product.

  • Storage: this compound should be stored in tightly sealed containers in a cool, dark place to minimize oxidation.[11]

  • Formulation: The stability of this compound can be influenced by the formulation matrix. For instance, encapsulation in cyclodextrins has been shown to improve its photostability.[12] In cosmetic emulsions, the presence of antioxidants can enhance stability.

  • Thermal Processing: High temperatures during processing can lead to the degradation of this compound. The impact of thermal processing on the stability of essential oils and their components is a critical consideration in the food industry.[13]

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific OR for this compound has not been identified, the canonical olfactory signaling pathway is well-established.

Upon binding of an odorant to its specific G-protein-coupled receptor (GPCR), a conformational change in the receptor activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of calcium and sodium ions. This depolarizes the neuron, generating an action potential that is transmitted to the brain for the perception of smell.

Olfactory_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel CNG Ion Channel Depolarization Neuron Depolarization (Action Potential) CNG_channel->Depolarization Ca²⁺/Na⁺ Influx ATP ATP ATP->AC cAMP->CNG_channel Opens Brain Signal to Brain Depolarization->Brain

Caption: Canonical olfactory signal transduction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Nerolidol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of nerolidol isomers.

Troubleshooting Guide

Common issues encountered during the chromatographic separation of nerolidol isomers are addressed below in a question-and-answer format.

Q1: Why am I seeing poor resolution between the cis- and trans-nerolidol isomers in my GC analysis?

A1: Poor resolution between geometric isomers like cis- and trans-nerolidol is a common challenge due to their similar boiling points and polarities. Here are several factors to investigate:

  • Inadequate Column Selection: The stationary phase of your GC column may not be optimal for separating these isomers. A mid-polarity column is often a good starting point.

  • Suboptimal Temperature Program: A slow temperature ramp rate can improve the separation of closely eluting compounds.[1] If you are running an isothermal method, consider switching to a temperature gradient.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. Ensure your flow rate is optimized for your column dimensions and carrier gas type (e.g., Helium).

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[2] Try diluting your sample or reducing the injection volume.

  • Column Degradation: Over time, GC columns can degrade, leading to a loss of resolution.[2] Conditioning the column or trimming a small portion from the inlet might help. If performance does not improve, the column may need to be replaced.[2]

Q2: My GC-MS analysis shows co-elution of nerolidol enantiomers. How can I separate them?

A2: The separation of enantiomers requires a chiral environment. Standard achiral GC columns will not resolve enantiomers. To achieve separation, you need to use a chiral stationary phase.

  • Chiral Stationary Phases: Cyclodextrin-based chiral stationary phases are highly effective for separating nerolidol enantiomers.[3][4][5] Specifically, derivatized β-cyclodextrin columns have been successfully used.[6][7]

  • Indirect Approach: An alternative, though more labor-intensive method, is to derivatize the nerolidol isomers with a chiral derivatizing agent to form diastereomers.[8][9] These diastereomers can then be separated on a standard achiral column.[9][10]

Q3: I am using an HPLC method, but the nerolidol isomers are not separating well. What can I do?

A3: Similar to GC, HPLC separation of nerolidol isomers depends heavily on the stationary and mobile phases.

  • Stationary Phase Selection: For reversed-phase HPLC, a C18 column is a common starting point. However, for challenging isomer separations, other stationary phases might provide better selectivity.

  • Mobile Phase Optimization: The composition of the mobile phase is critical. Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact resolution.[11] The addition of a small amount of acid, like formic or phosphoric acid, can also improve peak shape and selectivity.[11]

  • Temperature: Temperature can influence selectivity in chiral separations.[12] Experimenting with different column temperatures may improve resolution.

Q4: I am observing peak tailing for my nerolidol peaks in GC. What is the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the GC system, such as in the injector liner or at the column inlet, can interact with the hydroxyl group of nerolidol, causing tailing.[2] Using a deactivated liner and ensuring a proper column installation are crucial.

  • Column Contamination: Non-volatile residues in your sample can accumulate at the head of the column, leading to peak tailing. Trimming the first few centimeters of the column can often resolve this issue.

  • Sample Overloading: As mentioned before, injecting too much sample can lead to peak shape distortion, including tailing.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the four stereoisomers of nerolidol?

A1: Nerolidol has four stereoisomers due to a chiral center at C3 and a double bond at the C6-C7 position, resulting in (6E)-(S)-Nerolidol, (6E)-(R)-Nerolidol, (6Z)-(S)-Nerolidol, and (6Z)-(R)-Nerolidol.[13] The primary challenges in their separation are:

  • Geometric Isomers (cis/trans or Z/E): These isomers have very similar physical properties, making them difficult to separate with standard chromatographic techniques.[14]

  • Enantiomers (R/S): Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of chiral chromatography for their resolution.[8][15]

Q2: Which analytical technique is more suitable for nerolidol isomer separation: GC or HPLC?

A2: Both GC and HPLC can be used for the analysis of nerolidol isomers. Gas chromatography, often coupled with mass spectrometry (GC-MS), is the most commonly used method.[14][16] This is because sesquiterpenes like nerolidol have boiling points suitable for gas-phase separation.[14][16] GC-MS can also offer higher sensitivity for nerolidol detection compared to LC-MS.[14] However, HPLC is also a viable technique, particularly for preparative separations or when dealing with thermally sensitive samples.[11][17]

Q3: Can I use a standard C18 column to separate nerolidol enantiomers by HPLC?

A3: A standard (achiral) C18 column will not separate enantiomers. To resolve enantiomers by HPLC, you must use a chiral stationary phase (CSP) or add a chiral selector to the mobile phase. Polysaccharide-based CSPs are widely used for this purpose.[12][18]

Q4: What is the typical elution order for nerolidol isomers in chromatography?

A4: In general, the cis (Z)-isomer of nerolidol tends to have a shorter retention time than the trans (E)-isomer in both GC and LC.[1][14] For enantiomers on a chiral column, the elution order of (R) and (S) enantiomers depends on the specific chiral stationary phase used.[5]

Quantitative Data Summary

The following tables summarize typical parameters for the chromatographic separation of nerolidol isomers.

Table 1: Gas Chromatography (GC) Parameters for Nerolidol Isomer Separation

ParameterValueReference
Column Type TR-5MS (5% Phenyl Polysilphenylene-siloxane)[1]
β-Dex 325 (chiral)[6]
Column Dimensions 30 m x 0.25 mm x 0.25 µm[1][6]
Carrier Gas Helium[1][6]
Flow Rate 1 mL/min[1][6]
Injector Temperature 220 °C[1]
Temperature Program 60 °C (1 min), then 40 °C/min to 220 °C (hold 2 min)[1]
50 °C (1 min), then 3 °C/min to 130 °C, then 7 °C/min to 230 °C (hold 10 min)[6]
Detector Mass Spectrometer (MS)[1][6]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Nerolidol Isomer Separation

ParameterValueReference
Column Type Newcrom R1 (Reversed-Phase)[11]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[11]
Detection UV/VIS or Mass Spectrometry (MS)[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of cis- and trans-Nerolidol

This protocol is based on the method described for the quantification of nerolidol in mouse plasma.[1]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

  • Column: A TR-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent is suitable.[1]

  • Sample Preparation: Prepare samples in a suitable solvent like n-hexane.

  • GC Conditions:

    • Injector Temperature: 220 °C (splitless injection)[1]

    • Oven Temperature Program: Start at 60 °C for 1 minute, then ramp up to 220 °C at a rate of 40 °C per minute, and hold at 220 °C for 2 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Total Run Time: 7 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Scan Range: m/z 20–300.[1]

    • Ion Source Temperature: 200 °C.[1]

    • Transfer Line Temperature: 280 °C.[1]

Protocol 2: Enantioselective GC-MS Analysis of Nerolidol Stereoisomers

This protocol is adapted from a method for the analysis of (E)-nerolidol enantiomers.[6]

  • Instrumentation: A GC-MS system.

  • Column: A β-Dex 325 chiral capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness).[6]

  • Sample Preparation: Dissolve the sample in an appropriate solvent.

  • GC Conditions:

    • Injection: 1 µL, splitless for 1 minute.[6]

    • Oven Temperature Program: Hold at 50 °C for 1 minute, then increase at a rate of 3 °C/min to 130 °C, followed by an increase of 7 °C/min to 230 °C, and hold for 10 minutes.[6]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[6]

  • MS Conditions: Set parameters as described in Protocol 1 or as appropriate for the specific instrument.

Visualizations

Caption: Troubleshooting workflow for nerolidol isomer separation.

ChromatographicParameters cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC_Column Stationary Phase Resolution Separation Resolution GC_Column->Resolution GC_Temp Temperature Program GC_Temp->Resolution GC_Flow Carrier Gas Flow Rate GC_Flow->Resolution HPLC_Column Stationary Phase HPLC_Column->Resolution HPLC_Mobile Mobile Phase Composition HPLC_Mobile->Resolution HPLC_Temp Temperature HPLC_Temp->Resolution

Caption: Key parameters influencing nerolidol isomer resolution.

References

Overcoming the low aqueous solubility of cis-Nerolidol for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of cis-Nerolidol in biological assays.

Troubleshooting Guide

Issue 1: My this compound, dissolved in a stock solvent like DMSO, precipitates when I add it to my aqueous assay buffer.

  • Root Cause: This is a common problem for highly lipophilic compounds. When the concentrated stock solution is diluted into the aqueous buffer, the concentration of the organic co-solvent (e.g., DMSO) drops significantly. The aqueous buffer cannot maintain the solubility of this compound, causing it to "crash out" of the solution and form a precipitate. This leads to an unknown and inconsistent final concentration in your assay.

  • Possible Solutions:

    • Optimize Co-Solvent Dilution: Prepare intermediate dilutions of your this compound stock in your assay buffer. Adding the stock solution to the buffer in a stepwise manner while vortexing can sometimes prevent immediate precipitation. However, the final concentration of the organic solvent must remain compatible with your assay system.

    • Use a Different Co-Solvent: While DMSO is common, ethanol can also be used. Test different solvents to see which provides better solubility upon dilution for your specific compound batch. Always include a vehicle control with the same final solvent concentration in your experiments.

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[1][2] This is a highly effective method for increasing the aqueous solubility of terpenes.[3][4] (See Protocol 2).

    • Utilize Lipid-Based Formulations: For in vivo or certain in vitro models, formulating this compound into nanoemulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and bioavailability.[5] These formulations encapsulate the compound in a lipid environment that is dispersible in aqueous media.

    • Heated Sonication: Gently warming the solution while sonicating can help dissolve the compound. However, use this method with caution, ensuring the temperature is not high enough to degrade the this compound or other assay components.

G start Issue: This compound precipitates in aqueous buffer check_dmso Is final DMSO/solvent concentration >1%? start->check_dmso reduce_dmso Action: Reduce final solvent concentration. Perform serial dilutions. check_dmso->reduce_dmso Yes precip_persists Precipitation Persists check_dmso->precip_persists No no_precip Problem Solved reduce_dmso->no_precip use_cd Strategy 1: Use Cyclodextrins (e.g., HP-β-CD) precip_persists->use_cd use_lipid Strategy 2: Use Lipid Formulation (e.g., Nanoemulsion) precip_persists->use_lipid protocol Follow Protocol 2 for Inclusion Complex Formation use_cd->protocol

Issue 2: I am observing high variability and poor reproducibility in my assay results.

  • Root Cause: Poor solubility can lead to an inconsistent concentration of the active compound across different wells of an assay plate, even if precipitation is not visible to the naked eye.[6] Micro-precipitates or non-homogenous solutions can cause significant data scatter and unreliable structure-activity relationships (SAR).

  • Possible Solutions:

    • Visual and Microscopic Inspection: Before starting the assay, visually inspect your final diluted compound solution against a light source for any signs of cloudiness or particulates. For cell-based assays, check the wells under a microscope before and after adding the compound to look for precipitates.

    • Perform a Kinetic Solubility Assay: Before conducting your biological assay, determine the actual solubility of this compound in your final assay buffer. This can be done by preparing a dilution series, incubating for a set time, centrifuging to pellet any undissolved compound, and then measuring the concentration of the supernatant (e.g., via HPLC-UV). This will define the upper concentration limit for your experiments.

    • Ensure Thorough Mixing: When diluting the stock solution, ensure vigorous and immediate mixing (e.g., vortexing) to minimize the formation of micro-precipitates.

    • Re-evaluate Solubilization Method: If variability persists, your current solubilization method is likely inadequate. Consider switching to a more robust method, such as cyclodextrin complexation, which is designed to achieve true molecular dispersion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of? A1: this compound is a sesquiterpene alcohol. Its high lipophilicity and very low water solubility are the primary challenges for formulation in aqueous-based biological assays.

Table 1: Physicochemical Properties of Nerolidol

Property Value Source(s)
Molecular Formula C₁₅H₂₆O [7]
Molecular Weight 222.37 g/mol [8][9]
Appearance Clear, pale yellow liquid [10]
Calculated Water Solubility 1.532 mg/L (at 25°C) [10][11]
LogP (calculated) 5.68 [10]

| Soluble In | Alcohols, most fixed oils, organic solvents |[7][8][12] |

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay? A2: The maximum tolerated concentration of DMSO is highly cell-type dependent. While some robust cell lines can tolerate up to 1%, many are sensitive to concentrations as low as 0.1%. It is critical to run a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. As a general guideline, most researchers aim for a final DMSO concentration of ≤0.5%.[13][14]

Table 2: Recommended Final Concentrations of Common Solvents in Cell-Based Assays

Solvent Recommended Max. Concentration Notes Source(s)
DMSO ≤ 0.5% (v/v) Cell line dependent. High concentrations (>1%) can induce cytotoxicity, differentiation, or alter gene expression. [13][14][15]

| Ethanol | ≤ 0.5% (v/v) | Can be more rapidly cytotoxic than DMSO for some cell lines. Always perform a vehicle control. |[13] |

Q3: How do cyclodextrins work to solubilize compounds like this compound? A3: Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic this compound molecule gets inserted into the central cavity, forming a stable, non-covalent "inclusion complex." The hydrophilic exterior of the CD then allows this entire complex to dissolve readily in water.[1][16] This technique is particularly effective for terpenes and other lipophilic natural products.[3][4]

G

Q4: Can I use pH modification to solubilize this compound? A4: No. pH modification is generally effective for acidic or basic compounds that can be ionized to form a more soluble salt. This compound is a neutral alcohol and lacks an ionizable functional group, so altering the pH of the buffer will not significantly improve its solubility.[17][18]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol outlines the standard method for preparing a working solution of this compound for biological assays using DMSO as a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mg/mL or ~225 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary, but avoid overheating.

    • Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19]

  • Prepare Intermediate Dilutions (if necessary):

    • For creating a wide range of final concentrations, it may be necessary to first create an intermediate dilution from the primary stock using 100% DMSO.

  • Prepare the Final Working Solution:

    • Crucial Step: Add the stock solution (or intermediate dilution) to the final aqueous assay buffer, not the other way around .

    • Dispense the required volume of assay buffer into a tube first.

    • While vigorously vortexing the buffer, add the small volume of the DMSO stock solution dropwise. This rapid dispersion is key to preventing precipitation.

    • For example, to make a 100 µM working solution with 0.5% DMSO, add 5 µL of a 20 mM DMSO stock to 995 µL of assay buffer.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. Use immediately.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the formation of a water-soluble inclusion complex to deliver this compound to an aqueous environment.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or DMSO (for initial compound dissolution)

  • Target aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point. Warm the solution slightly (40-50°C) to aid in dissolving the HP-β-CD powder. Allow it to cool to room temperature.

  • Prepare the this compound Solution:

    • Dissolve a known amount of this compound in a very small volume of ethanol or DMSO to create a concentrated stock. The goal is to use the minimum amount of organic solvent possible.

  • Form the Inclusion Complex:

    • While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.

    • The solution may appear cloudy initially.

  • Equilibrate the Mixture:

    • Seal the container and allow the mixture to equilibrate. This is typically done by shaking or rotating at room temperature for 4 to 24 hours. The optimal time should be determined empirically. The solution should become clear as the complex forms.

  • Remove Undissolved Compound:

    • After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved this compound.

  • Collect the Solubilized Supernatant:

    • Carefully collect the clear supernatant. This solution contains the water-soluble this compound:HP-β-CD complex.

    • It is highly recommended to determine the final concentration of this compound in the supernatant analytically (e.g., via HPLC or GC-MS) to ensure accuracy in your experiments.

Relevant Signaling Pathway

This compound has been shown to induce antitumor effects in bladder carcinoma cells by triggering Endoplasmic Reticulum (ER) Stress and subsequent apoptosis.[11] Understanding this pathway can help in designing mechanistic studies.

G nerolidol This compound membrane Cell Membrane Disruption nerolidol->membrane er Endoplasmic Reticulum (ER) membrane->er Induces er_stress ER Stress er->er_stress upr Unfolded Protein Response (UPR) er_stress->upr atf4 ATF4 upr->atf4 chop CHOP (Pro-apoptotic) atf4->chop Upregulates apoptosis Apoptosis chop->apoptosis

References

Optimizing dosage and concentration of cis-Nerolidol for cytotoxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-Nerolidol in cytotoxicity studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the molecular mechanisms of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

A1: The optimal concentration of this compound is highly dependent on the cell line being investigated. Based on available data, a starting range of 10 µM to 250 µM is recommended for initial screening. For instance, cytotoxic effects have been observed between 100-250 μM in the human hepatocellular carcinoma cell line HepG2/C3A[1]. In human bladder carcinoma cell lines (T24 and TCCSUP), concentrations ranging from 25 to 100 mg/L (approximately 112 µM to 450 µM) have been shown to inhibit cell proliferation[2][3]. For colon cancer HCT-116 cells, the IC50 has been reported to be 25 µM, while for acute lymphoblastic leukemia (MOLT-4) cells, the IC50 is 30 µM[1][4]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is a hydrophobic compound with low water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, it is critical to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5%. When preparing working solutions, add the stock solution to the pre-warmed culture medium drop-wise while gently vortexing to prevent precipitation.

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: this compound induces cell death through multiple signaling pathways. Key mechanisms include the induction of endoplasmic reticulum (ER) stress, which can trigger apoptosis[1]. It has also been shown to activate a common cAMP, Ca2+, and MAPK signaling axis, leading to ER stress and subsequent cell death[5]. Both caspase-dependent and caspase-independent cell death pathways have been observed. The early stages of cell death are often characterized by membrane blebbing and swelling, which can be prevented by caspase inhibitors, while late-stage cell death may involve cytoplasmic vacuolization[5].

Q4: How long should I incubate cells with this compound?

A4: The incubation time will vary depending on the cell line and the endpoint being measured. Significant effects on cell viability and proliferation have been observed from 24 hours onwards[2]. However, some studies have shown distinct early and late cell death events, with some changes occurring as early as 4 hours and others at 48 hours post-treatment[2]. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your experimental setup.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssayReference
HCT-116Colon Carcinoma25 µMMTT[4]
MOLT-4Acute Lymphoblastic Leukemia30 µMMTT[1][6]
T24Bladder CarcinomaTime-dependentCell Count[2]
TCCSUPBladder CarcinomaTime-dependentCell Count[2]
MCF-7Breast AdenocarcinomaNot specifiedMTT, etc.[7]

Note: The cytotoxicity of this compound can be time-dependent, and the IC50 may vary based on the duration of exposure.

Table 2: Effective Concentrations of this compound in Different Studies

Cell LineCancer TypeEffective ConcentrationObserved EffectReference
HepG2/C3AHepatocellular Carcinoma100-250 µMCytotoxicity, G1 cell cycle arrest, cell death[1]
T24, TCCSUPBladder Carcinoma25-100 mg/LInhibition of proliferation, induction of two distinct cell death pathways[2][3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solution:

    • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium.

    • Serial Dilutions in Solvent: If performing a dose-response curve, make serial dilutions of your compound in DMSO before adding to the medium.

    • Gradual Addition: Add the stock solution to pre-warmed (37°C) culture medium drop-by-drop while gently swirling or vortexing to aid dispersion.

    • Use of Solubilizing Agents: For particularly challenging situations, consider the use of non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low, non-toxic concentrations. However, their compatibility with your specific cell line and assay must be validated.

Issue 2: High Variability in Cytotoxicity Assay Results

  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or issues with the assay itself.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding and avoid seeding cells in the perimeter wells of the plate, which are prone to the "edge effect."

    • Compound Distribution: After adding this compound, gently mix the plate on an orbital shaker to ensure even distribution.

    • Assay Controls: Include appropriate controls in every experiment:

      • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest concentration of this compound.

      • Untreated Control: Cells incubated in culture medium only.

      • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

    • Plate Reader Settings: Ensure the correct wavelength and settings are used for absorbance or fluorescence readings.

Issue 3: Low or No Cytotoxic Effect Observed

  • Possible Cause: The concentration of this compound is too low, the incubation time is too short, or the cell line is resistant.

  • Solution:

    • Increase Concentration: Perform a wider dose-response study with higher concentrations of this compound.

    • Increase Incubation Time: Extend the incubation period (e.g., up to 72 hours) to allow for delayed cytotoxic effects.

    • Cell Line Sensitivity: Some cell lines may be inherently resistant to this compound. Consider testing a different cell line known to be sensitive or investigating the expression of potential resistance markers.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the chosen duration. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (or as per the kit's instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Seeding & Adherence treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis) treatment->annexin analysis Determine IC50 & Analyze Cell Death Mechanisms mtt->analysis ldh->analysis annexin->analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cellular Entry & Membrane Interaction cluster_er Endoplasmic Reticulum Stress Pathway cluster_camp cAMP/Ca2+/MAPK Pathway cluster_apoptosis Apoptosis Induction nerolidol This compound membrane Plasma Membrane Interaction nerolidol->membrane er_stress ER Stress Induction membrane->er_stress camp ↑ cAMP membrane->camp upregulation Upregulation of ERN1 & EIF2AK3 er_stress->upregulation apoptosis Apoptosis er_stress->apoptosis paraptosis Paraptosis (Caspase-Independent Cell Death) upregulation->paraptosis ca2 ↑ Intracellular Ca2+ camp->ca2 mapk MAPK Activation (e.g., ERK, p38) ca2->mapk mapk->er_stress mapk->apoptosis caspase_dep Caspase-Dependent Pathway apoptosis->caspase_dep caspase_indep Caspase-Independent Pathway apoptosis->caspase_indep

Caption: Key signaling pathways activated by this compound leading to cell death.

References

Navigating the Labyrinth of cis-Nerolidol Instability: A Technical Guide to Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the extraction and purification of cis-Nerolidol, a promising sesquiterpene alcohol, presents a significant challenge due to its inherent instability. This guide provides in-depth troubleshooting advice and frequently asked questions to mitigate degradation and ensure the integrity of this valuable compound throughout your experimental workflow.

Troubleshooting Guide: Addressing Common Degradation Issues

This section provides solutions to specific problems you may encounter during the extraction and purification of this compound.

Problem 1: Low yield of this compound after extraction.

  • Possible Cause: Degradation due to harsh extraction conditions.

  • Solution:

    • Method Selection: High temperatures used in methods like hydrodistillation can cause thermal degradation and isomerization of this compound.[1] Consider using extraction methods that operate at lower temperatures.

    • Solvent Extraction: Employ a low-temperature solvent extraction protocol. Maceration or percolation with a non-polar solvent like hexane or petroleum ether at room temperature, or even cooled, can minimize thermal stress.

    • Supercritical CO2 Extraction: This method uses carbon dioxide at a relatively low temperature (e.g., 40-60°C) and high pressure, which is effective for extracting terpenoids with minimal thermal degradation.[2][3][4][5]

    • Inert Atmosphere: During solvent evaporation (e.g., with a rotary evaporator), perform the process under a gentle stream of an inert gas like nitrogen or argon to prevent oxidation.[6][7][8][9]

Problem 2: Presence of trans-Nerolidol impurity in the purified sample.

  • Possible Cause: Isomerization of the cis-isomer to the more stable trans-isomer.

  • Solution:

    • Temperature Control: High temperatures are a primary driver of cis- to trans-isomerization. Maintain low temperatures throughout the extraction and purification process. A study on a related compound showed that isomerization is reversible and the equilibrium shifts towards the trans-isomer at higher temperatures.

    • pH Management: Acidic conditions can catalyze the cyclization and degradation of nerolidol, which may also promote isomerization.[10] If using methods like liquid-liquid extraction, ensure the aqueous phase is neutral or slightly basic. When performing column chromatography with silica gel (which is slightly acidic), consider deactivating the silica gel with a base like triethylamine or use neutral alumina as the stationary phase.[11]

Problem 3: Gradual degradation of purified this compound during storage.

  • Possible Cause: Oxidation and photodegradation.

  • Solution:

    • Antioxidant Addition: The addition of antioxidants can significantly prolong the shelf-life of terpenes.[12] Consider adding a small amount of a synthetic antioxidant like Butylated Hydroxytoluene (BHT) or a natural antioxidant like α-tocopherol (Vitamin E) to your purified sample.[13]

    • Proper Storage Conditions: Store the purified this compound in an amber glass vial to protect it from light.[14] Purge the vial with an inert gas (nitrogen or argon) before sealing to remove oxygen.[6][7][8][9] Store the sealed vial at a low temperature, ideally at -20°C or -80°C for long-term storage.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound to degrade?

A1: The primary factors leading to the degradation of this compound are:

  • Heat: Promotes thermal degradation and isomerization to trans-Nerolidol.[1]

  • Light: UV radiation can induce photodegradation. Studies on other sesquiterpenes show a half-life of around 45 minutes under UV light.[15][17][18]

  • Oxygen: Leads to oxidation of the molecule.

  • Acidic pH: Can cause acid-catalyzed cyclization and other rearrangements.[10]

Q2: Which extraction method is best for preserving this compound?

A2: Supercritical CO2 extraction is an excellent choice as it avoids high temperatures and the use of harsh organic solvents, thus minimizing thermal degradation and oxidation.[2][3][4][5] If this technology is unavailable, low-temperature solvent extraction using a non-polar solvent under an inert atmosphere is a suitable alternative.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing nerolidol and its degradation products.[1][10][19][20] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring purification processes.[10][21]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products to monitor for are:

  • trans-Nerolidol: The geometric isomer of this compound.

  • Oxidation products: Various aldehydes, ketones, and epoxides can form upon exposure to oxygen.

  • Cyclization products: Under acidic conditions, nerolidol can cyclize to form bisabolol and other related compounds.[10]

Q5: Are there any specific recommendations for the purification of this compound by column chromatography?

A5: Yes, for column chromatography:

  • Stationary Phase: Use silica gel with caution due to its acidic nature. Consider using neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[11]

  • Solvent System: A non-polar mobile phase with a small amount of a more polar solvent is typically used. A common system is a gradient of hexane and ethyl acetate.

  • Loading: Load your sample onto the column in a minimal amount of solvent to ensure a tight band and good separation.

  • Fractions: Collect small fractions and analyze them promptly by TLC or GC-MS to identify those containing pure this compound.

Quantitative Data Summary

ParameterMethod/ConditionResultReference
Extraction Yield Hydrodistillation (from various plants)Varies widely (e.g., up to 2.00% from aerial parts of M. chamomilla)[1][22]
Supercritical CO2 Extraction (from I. latifolius leaves)1.44 ± 0.12 mg/g[3]
Photodegradation UVB Irradiation (trans-Nerolidol)Degrades more rapidly than this compound due to isomerization[23]
UV Irradiation (366 nm) on Lactucin (a sesquiterpene lactone)Pseudo-first-order kinetics, half-life of ~45 minutes[15][17][18]
Solubility WaterThis compound: ~5 µg/mL, trans-Nerolidol: ~7 µg/mL[23]
Analytical Detection GC-MS (in mouse plasma)LOD: 0.0017 µg/mL, LLOQ: 0.0035 µg/mL[19][20]
LC-MS (for pharmacokinetic analysis)LLOQ: 10 ng/mL[1][10]
Storage In solvent at -20°CStable for 1 month[15][16]
In solvent at -80°CStable for 6 months[15][16]

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction
  • Preparation: Air-dry the plant material in a dark, well-ventilated area to reduce moisture content. Grind the dried material to a coarse powder.

  • Extraction:

    • Place the powdered material in a flask.

    • Add a non-polar solvent (e.g., hexane or petroleum ether) in a 1:10 (w/v) ratio.

    • Seal the flask and agitate it on a shaker at room temperature (20-25°C) for 24 hours, away from direct light.

  • Filtration: Filter the mixture through a Büchner funnel with filter paper to separate the extract from the plant material.

  • Solvent Removal:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent using a rotary evaporator with the water bath temperature set no higher than 40°C.

    • Introduce a slow stream of nitrogen into the flask during evaporation to minimize oxidation.

  • Storage of Crude Extract: Store the resulting crude extract at -20°C under a nitrogen atmosphere until further purification.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and increasing to 2%, 5%, etc.).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

    • Pool the pure fractions.

  • Final Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under the same low-temperature and inert atmosphere conditions as in the extraction protocol.

  • Final Product Storage: Store the purified this compound as described in the troubleshooting guide (amber vial, inert gas, low temperature).

Visualizations

Degradation_Pathways cluster_degradation Degradation Factors cluster_products Degradation Products cis_Nerolidol This compound Heat Heat (>40°C) cis_Nerolidol->Heat Light UV Light cis_Nerolidol->Light Oxygen Oxygen (Air) cis_Nerolidol->Oxygen Acid Acidic pH cis_Nerolidol->Acid trans_Nerolidol trans-Nerolidol (Isomerization) Heat->trans_Nerolidol Isomerization Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Photodegradation Oxidation_Products Oxidation Products (Aldehydes, Ketones) Oxygen->Oxidation_Products Oxidation Cyclization_Products Cyclization Products (e.g., Bisabolol) Acid->Cyclization_Products Cyclization Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_stabilization Stabilization & Storage Plant_Material Plant Material Extraction Low-Temp Solvent Extraction or Supercritical CO2 Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Neutral/Deactivated Stationary Phase) Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/GC-MS) Column_Chromatography->Fraction_Analysis Pure_Fractions Pooled Pure Fractions Fraction_Analysis->Pure_Fractions Solvent_Removal Solvent Removal (<40°C, Inert Atmosphere) Pure_Fractions->Solvent_Removal Add_Antioxidant Add Antioxidant (e.g., a-tocopherol) Solvent_Removal->Add_Antioxidant Storage Store at -20°C to -80°C (Amber vial, Inert Gas) Add_Antioxidant->Storage Final_Product Pure, Stable this compound Storage->Final_Product Troubleshooting_Logic cluster_problems Identify the Issue cluster_solutions Implement Solutions Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Isomer_Impurity trans-Nerolidol Impurity Start->Isomer_Impurity Storage_Degradation Degradation on Storage Start->Storage_Degradation Change_Extraction Use Milder Extraction (Low Temp/Supercritical CO2) Low_Yield->Change_Extraction Control_Temp_pH Strict Temp & pH Control Isomer_Impurity->Control_Temp_pH Add_Antioxidant_Storage Add Antioxidant & Improve Storage Conditions Storage_Degradation->Add_Antioxidant_Storage Verify Verify with GC-MS/HPLC Change_Extraction->Verify Control_Temp_pH->Verify Add_Antioxidant_Storage->Verify

References

Method refinement for accurate quantification of cis-Nerolidol in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with refined methods, troubleshooting advice, and frequently asked questions for the accurate quantification of cis-Nerolidol in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying this compound. GC-MS is the most common method due to the volatile nature of sesquiterpenes.[1][2] It offers excellent sensitivity and selectivity. HPLC, particularly Reverse Phase (RP-HPLC), is also a viable option and may be preferred for samples that are not amenable to the high temperatures used in GC.[3][4]

Q2: How can I differentiate between this compound and its isomer, trans-Nerolidol?

A2: Chromatographic separation is key. In both GC and LC systems, this compound typically has a shorter retention time than trans-Nerolidol.[2][5] Optimizing the temperature gradient in GC or the mobile phase composition in HPLC is crucial for achieving baseline separation.[6] Using retention indices (RIs) in conjunction with mass spectrometry can further confirm the identity of each isomer.[2]

Q3: Why is an internal standard (ISTD) recommended for accurate quantification?

A3: An internal standard is crucial for correcting variations during sample preparation and injection. The ISTD, a compound with similar chemical properties to Nerolidol but not present in the sample, is added at a known concentration to all samples, standards, and blanks. This allows for the normalization of the analyte signal, improving the accuracy and precision of the quantification. Farnesol is often a suitable ISTD for Nerolidol analysis due to its structural similarity.[7]

Q4: What are "matrix effects" and how can they impact my results?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte's true concentration.[9][10] Complex matrices like plasma, essential oils, or cannabis extracts are particularly prone to these effects.[7][11][12] Strategies to mitigate matrix effects include optimizing sample cleanup, diluting the sample, or using matrix-matched calibration standards.[12][13]

Q5: Can this compound degrade or isomerize during sample preparation or analysis?

A5: Yes. Nerolidol is susceptible to isomerization, particularly at high temperatures, which can alter the ratio of cis to trans isomers.[14] It is important to use optimized GC temperature programs that avoid excessively high inlet temperatures.[6] The isomerization is a reversible reaction, and the equilibrium between isomers is temperature-dependent.[14]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Issue 1: Poor Chromatographic Resolution or Peak Shape
Symptom Potential Cause Recommended Solution
Co-elution of cis- and trans-Nerolidol Inadequate chromatographic separation.For GC: Optimize the oven temperature ramp. A slower ramp rate (e.g., 5°C/min) during the elution window of the isomers can improve separation.[6] For HPLC: Adjust the mobile phase composition. For reverse-phase columns, modifying the ratio of organic solvent (e.g., acetonitrile) to water can enhance resolution.[3]
Peak Tailing or Fronting Active sites on the column or liner; column contamination.For GC: Use a deactivated liner and ensure the column is properly conditioned. Trim the first few centimeters of the column if contamination is suspected. For HPLC: Ensure the mobile phase pH is appropriate for the analyte and column. Flush the column with a strong solvent to remove contaminants.
Broad Peaks Suboptimal flow rate; large injection volume.For GC/HPLC: Optimize the carrier gas or mobile phase flow rate. Reduce the injection volume. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (HPLC) or is sufficiently volatile (GC).
Issue 2: Inaccurate or Inconsistent Quantification
Symptom Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction; analyte degradation.Review and optimize the sample preparation protocol. Ensure the extraction solvent is appropriate for Nerolidol's polarity. Minimize sample exposure to high heat and light. Use a validated internal standard to correct for losses.
High Variability Between Replicates (%RSD > 15%) Inconsistent sample preparation; instrument instability; significant matrix effects.Ensure precise and consistent execution of all sample preparation steps. Check instrument performance (e.g., autosampler injection precision). Evaluate and mitigate matrix effects by using matrix-matched calibrants or performing a sample dilution series.[7][13]
Non-linear Calibration Curve Detector saturation; matrix effects at high concentrations.Narrow the concentration range of your calibration standards. If detector saturation is suspected, dilute the higher concentration standards. If matrix effects are the cause, matrix-matched standards are essential.[7]

Experimental Protocols & Methodologies

Protocol 1: GC-MS Quantification of this compound in Mouse Plasma

This protocol is adapted from a validated method for Nerolidol quantification in a biological matrix.[7][15]

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard (e.g., Farnesol at 2 µg/mL in n-hexane).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 3 minutes, then centrifuge at 1000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new glass tube.

    • Add 100 µL of n-hexane, vortex, and centrifuge to separate the layers.

    • Transfer the upper n-hexane layer to an autosampler vial for analysis.

  • GC-MS Parameters:

    • Column: TR-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar.[7]

    • Injector Temperature: 220°C, splitless mode.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Oven Program: Hold at 60°C for 1 min, then ramp to 220°C at 40°C/min, hold for 2 min.[7]

    • MS Transfer Line: 280°C.[7]

    • Ion Source: 200°C, Electron Impact (EI) at 70 eV.[7]

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for Nerolidol (e.g., m/z 93, 161).[7]

Quantitative Data Summaries

The following tables summarize performance metrics from various methods for Nerolidol quantification.

Table 1: GC-MS Method Performance for Nerolidol Quantification

ParameterMatrixValueReference
Linearity Range Mouse Plasma0.010 - 5 µg/mL[7][15]
Correlation Coefficient (r) Mouse Plasma> 0.99[7]
Limit of Detection (LOD) Mouse Plasma0.0017 µg/mL[7][15]
Lower Limit of Quantification (LLOQ) Mouse Plasma0.0035 µg/mL[1][7][15]
Intra-day Precision (%RSD) Mouse Plasma6.7 - 12.2%[7]
Inter-day Precision (%RSD) Mouse Plasma7.6 - 11.6%[7]
Recovery Cannabis Flower84.6 - 98.9%[11]

Table 2: Comparison of Analytical Methods

MethodTypical MatrixKey AdvantageLLOQ ExampleReference
GC-MS Plasma, Essential OilsHigh sensitivity and selectivity for volatile compounds.3.5 ng/mL[1][2]
RP-HPLC Plant Extracts, FormulationsSuitable for less volatile compounds and avoids thermal degradation.10 ng/mL[1][2]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the analysis and biological action of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Complex Matrix (e.g., Plasma, Plant Extract) Spike 2. Spike with Internal Standard (ISTD) Sample->Spike Extract 3. Perform Extraction (LLE, SPE, Precipitation) Spike->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate Inject 5. Inject into GC-MS or HPLC Concentrate->Inject Separate 6. Chromatographic Separation of Isomers Inject->Separate Detect 7. Mass Spectrometry Detection (MS) Separate->Detect Integrate 8. Integrate Peak Areas (Analyte & ISTD) Detect->Integrate Calibrate 9. Generate Calibration Curve Integrate->Calibrate Quantify 10. Calculate Concentration Calibrate->Quantify Start Inaccurate Quantification (High %RSD or Poor Recovery) CheckISTD Is the Internal Standard (ISTD) response consistent? Start->CheckISTD PrepIssue Problem is likely in Sample Preparation. CheckISTD->PrepIssue No MatrixIssue Problem is likely Matrix Effects or Instrument. CheckISTD->MatrixIssue Yes Sol_Prep1 Solution: Review extraction volumes, vortex/centrifuge times. PrepIssue->Sol_Prep1 Sol_Prep2 Solution: Ensure ISTD is fully dissolved and added correctly. PrepIssue->Sol_Prep2 DiluteTest Does diluting the sample improve accuracy? MatrixIssue->DiluteTest Sol_Matrix Solution: Incorporate sample dilution. Use matrix-matched calibrants. DiluteTest->Sol_Matrix Yes InstrumentIssue Problem is likely Instrumental. DiluteTest->InstrumentIssue No Sol_Instrument Solution: Check for leaks, clean injector and ion source. Run system suitability test. InstrumentIssue->Sol_Instrument Nerolidol This compound CYP_Oxidation Oxidation by CYP2C19 & CYP1A2 Nerolidol->CYP_Oxidation Cell_Cycle Cell Cycle Arrest (G1 Phase) Nerolidol->Cell_Cycle Apoptosis_Mod Down-regulation of Apoptosis Genes (BAX, CASP9) Nerolidol->Apoptosis_Mod ER_Stress Induces Endoplasmic Reticulum (ER) Stress Cell_Death Paraptosis-like Cell Death in Hepatocellular Carcinoma ER_Stress->Cell_Death CYP_Oxidation->ER_Stress Cell_Cycle->Cell_Death Apoptosis_Mod->Cell_Death

References

Technical Support Center: Enhancing cis-Nerolidol Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-Nerolidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is the low aqueous solubility of this compound.[1][2][3] Like many other sesquiterpenes, its hydrophobic nature leads to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.[3] This can result in low and variable oral bioavailability, a lack of dose proportionality, and difficulty in achieving stable plasma concentrations.[3] Additionally, it may undergo rapid hepatic metabolism.[1][2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have shown promise in overcoming the solubility and bioavailability challenges of this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can significantly improve its oral delivery.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like nerolidol, potentially enhancing their solubility and stability.[1][2]

    • Chitosan-Alginate Nanoparticles: This polymeric nanoparticle system has been shown to be a potential carrier for nerolidol, offering controlled release.[3]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides, can markedly increase the aqueous solubility of nerolidol.

Q3: Are there any quantitative data available on the oral bioavailability of this compound in animal models?

A3: Yes, a study in mice provides some pharmacokinetic data for a single oral dose of nerolidol. After administration, the maximum plasma concentration (Cmax) was reached within 30 minutes, indicating rapid absorption.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound leading to incomplete dissolution and absorption.Implement a formulation strategy to enhance solubility. Consider developing a nanoformulation (e.g., Solid Lipid Nanoparticles, Chitosan-Alginate Nanoparticles) or a cyclodextrin inclusion complex.
Difficulty in preparing a stable aqueous solution of this compound for in vivo studies. The inherent hydrophobicity of this compound.Utilize a co-solvent system or prepare a nanoemulsion. For long-term stability and improved solubility, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective strategy.
Inconsistent results in pharmacokinetic studies across different animal subjects. High first-pass metabolism. Variability in gastrointestinal transit time and food effects.Standardize the fasting period for animals before dosing. The use of nanoformulations can help in providing a more consistent release and absorption profile, potentially reducing inter-individual variability.

Quantitative Data Summary

The following table summarizes the available data on the characterization of different this compound formulations designed to enhance its bioavailability. Direct comparative in vivo pharmacokinetic data for these formulations is limited in the current literature.

Formulation TypeKey ParametersValueReference
Solid Lipid Nanoparticles (SLNs) Mean Particle Diameter159 ± 4.89 nm[1]
Polydispersity Index (PDI)0.32 ± 0.01[1]
Zeta Potential-10 ± 1.97 mV[1]
Entrapment Efficiency71.3% ± 6.11[1]
Chitosan-Alginate Nanoparticles Loading Capacity51.7%[3]
Encapsulation Efficiency87%[3]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the emulsion solvent evaporation method.[1]

Materials:

  • This compound

  • Glyceryl monostearate (or other suitable solid lipid)

  • Poloxamer 188 (or other suitable surfactant)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Dissolve this compound and glyceryl monostearate in dichloromethane to form the organic phase.

  • Dissolve Poloxamer 188 in deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase under constant stirring to form a primary emulsion.

  • Homogenize the primary emulsion at high speed to reduce the droplet size.

  • Evaporate the organic solvent under reduced pressure.

  • The resulting aqueous dispersion contains the this compound loaded SLNs.

Protocol 2: Preparation of this compound Loaded Chitosan-Alginate Nanoparticles

This protocol is based on a modified ionic gelation method.[3]

Materials:

  • This compound

  • Chitosan

  • Sodium alginate

  • Calcium chloride

  • Acetic acid

  • Deionized water

Procedure:

  • Dissolve chitosan in an aqueous solution of acetic acid.

  • Dissolve sodium alginate and this compound in deionized water.

  • Add the alginate-nerolidol solution dropwise to the chitosan solution under constant stirring.

  • Add calcium chloride solution to the mixture to induce ionic crosslinking.

  • Continue stirring for a specified period to allow for nanoparticle formation.

  • Collect the nanoparticles by centrifugation and wash with deionized water.

Visualizations

Experimental Workflow for Bioavailability Studies

Experimental Workflow for Bioavailability Studies cluster_formulation Formulation Preparation cluster_animal_study Animal Model Experiment cluster_analysis Pharmacokinetic Analysis formulation_type Select Formulation (e.g., SLN, Nanoemulsion) preparation Prepare Formulation with this compound formulation_type->preparation characterization Characterize Formulation (Size, EE%) preparation->characterization dosing Oral Administration of Formulation characterization->dosing Administer Characterized Formulation animal_model Select Animal Model (e.g., Rats, Mice) animal_model->dosing sampling Blood Sampling at Timed Intervals dosing->sampling quantification Quantify this compound in Plasma (LC-MS/MS) sampling->quantification Analyze Collected Samples pk_parameters Calculate PK Parameters (Cmax, AUC, t1/2) quantification->pk_parameters comparison Compare Bioavailability vs. Control pk_parameters->comparison

Caption: Workflow for conducting bioavailability studies of this compound formulations in animal models.

Signaling Pathways (Hypothetical Interaction)

While direct evidence linking specific signaling pathways to enhanced this compound bioavailability is limited, nanoformulations can influence cellular uptake mechanisms. This diagram illustrates a hypothetical pathway where a nanoparticle formulation facilitates the transport of this compound across the intestinal epithelium.

Hypothetical Cellular Uptake Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation nerolidol_np This compound Nanoparticle enterocyte Enterocyte nerolidol_np->enterocyte Adhesion endocytosis Endocytosis/ Pinocytosis enterocyte->endocytosis transcellular Transcellular Transport endocytosis->transcellular bloodstream Bloodstream transcellular->bloodstream Exocytosis

Caption: Hypothetical pathway of nanoparticle-mediated uptake of this compound across intestinal cells.

References

Technical Support Center: Addressing Batch-to-Batch Variability of cis-Nerolidol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the batch-to-batch variability of cis-Nerolidol derived from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its batch-to-batch variability a concern?

A1: this compound is a naturally occurring sesquiterpene alcohol found in the essential oils of many plants, including neroli, jasmine, lavender, and tea tree.[1] It possesses a range of documented therapeutic properties, including antioxidant, antibacterial, and anti-inflammatory activities.[2] The batch-to-batch variability, which refers to the differences in the chemical composition and concentration of this compound between different production lots of a natural extract, is a significant concern. This variability can arise from numerous factors such as the plant's genetics, geographical location, climate, harvest time, and extraction methods.[3][4][5] For researchers and drug developers, this inconsistency can impact the reproducibility of experiments, the efficacy of formulations, and the overall quality and safety of the final product.[6][7]

Q2: What are the primary analytical techniques used to quantify this compound and its isomers?

A2: The most common and effective analytical techniques for the quantification of this compound are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID).[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also utilized, particularly for its high sensitivity and suitability for in vivo pharmacokinetic analysis.[5][9] These methods allow for the separation and identification of this compound from its trans-isomer and other components within the complex matrix of a natural extract.

Q3: What are considered acceptable limits for batch-to-batch variability?

A3: Acceptable limits for batch-to-batch variability depend on the specific application. For early-stage research, a wider range might be acceptable, whereas for pharmaceutical applications, stringent limits are required. Regulatory bodies like the FDA and EMA have guidelines for botanical drug products that emphasize the need for consistency.[7] While specific percentage limits for this compound variability are not universally defined, a common approach is to establish a "golden batch" profile based on a well-characterized batch with desired activity and set specifications for key constituents, including this compound, within a narrow range (e.g., ±10-20% of the golden batch value).[3]

Q4: Can batches of natural extracts be blended to reduce variability?

A4: Yes, blending batches that are compliant with release specifications is an acceptable strategy to improve batch-to-batch consistency. However, this should not be done to salvage out-of-specification batches. The European Medicines Agency (EMA) suggests that chromatographic fingerprints should be used to justify the blending process and to demonstrate the benefit for the entire extract, rather than relying solely on the content of a single analytical marker.[10]

Q5: What are the known biological signaling pathways affected by this compound?

A5: Research has shown that this compound can influence several key signaling pathways. In bladder carcinoma cells, it has been found to induce endoplasmic reticulum (ER) stress and cell death through a cAMP, Ca2+, and MAPK (Mitogen-Activated Protein Kinase) signaling cascade. In the context of inflammation, this compound has been shown to inhibit MAP Kinase and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways in colon inflammation models.

Troubleshooting Guides

Guide 1: Troubleshooting GC-MS Analysis of this compound

This guide addresses common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound from natural extracts.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connections can interact with the hydroxyl group of nerolidol.[11][12] 2. Column contamination: Accumulation of non-volatile matrix components at the head of the column.[13] 3. Improper column installation: The column is not cut cleanly or is installed at the incorrect depth in the inlet or detector.[12][14]1. Use a deactivated injector liner and ensure all connections are inert. Consider derivatization (silylation) to reduce the polarity of the hydroxyl group. 2. Trim 10-20 cm from the front of the column. If the problem persists, replace the column.[11] 3. Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.[12]
Poor Resolution of cis/trans Isomers 1. Inappropriate GC column: The stationary phase may not have sufficient selectivity for the isomers.[15] 2. Suboptimal temperature program: A fast temperature ramp can lead to co-elution.[15] 3. Carrier gas flow rate is too high or too low. [15]1. Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a column with a different selectivity, such as a polyethylene glycol (WAX) phase.[15] 2. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.[15] 3. Optimize the carrier gas flow rate to achieve the best resolution.
Inconsistent Peak Areas (Poor Reproducibility) 1. Injection variability: Inconsistent injection volume or technique (manual injection). 2. Sample degradation: this compound may be unstable under certain conditions. 3. Matrix effects: Co-eluting compounds from the complex plant matrix can enhance or suppress the ionization of nerolidol in the MS source.[8][16][17]1. Use an autosampler for precise and reproducible injections. If using manual injection, employ the solvent flush technique.[18] 2. Prepare fresh samples and standards. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light.[9] 3. Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.[8] Alternatively, perform a more thorough sample cleanup (e.g., solid-phase extraction) to remove interfering compounds.
No or Very Small Peak for this compound 1. Low concentration in the sample: The amount of this compound in the extract is below the limit of detection (LOD) of the instrument. 2. System leak: A leak in the GC system can prevent the sample from reaching the detector.[14] 3. Degradation in the injector: High injector temperatures can cause degradation of thermally labile compounds.1. Concentrate the sample extract or use a more sensitive detection method if available. 2. Perform a leak check of the entire GC-MS system, paying close attention to the septum and column fittings.[14] 3. Lower the injector temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without degradation.
Guide 2: Managing Batch-to-Batch Variability in Experimental Assays

This guide provides strategies for researchers to mitigate the impact of this compound variability on in vitro and in vivo experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Biological Activity Between Batches Variability in this compound concentration and/or the presence of other bioactive compounds. The synergistic or antagonistic effects of other components in the extract can influence the overall biological activity.1. Quantify this compound in each batch: Use a validated analytical method (e.g., GC-MS) to determine the exact concentration of this compound in each batch of the extract. 2. Normalize the dose: Adjust the amount of extract used in your experiments to deliver a consistent dose of this compound. 3. Perform comprehensive chemical fingerprinting: Use techniques like HPLC or GC-MS to create a chemical fingerprint of each batch. This can help identify other variable components that may contribute to the observed differences in activity.[10] 4. Use a reference standard: Include a commercially available, high-purity this compound standard in your experiments as a positive control to differentiate the effects of this compound from other components in the extract.
Unexpected Toxicity or Side Effects Presence of impurities or contaminants. These can vary between batches due to differences in the raw material or extraction process.[7][19]1. Screen for common contaminants: Test each batch for pesticides, heavy metals, and residual solvents. 2. Identify unknown peaks in the chromatogram: Use MS library matching to tentatively identify any significant unknown peaks in your GC-MS or LC-MS analysis. 3. Source from reputable suppliers: Obtain extracts from suppliers who provide a detailed Certificate of Analysis (CoA) for each batch, including purity and impurity profiles.
Poor Reproducibility of Experimental Results Inconsistent handling and storage of different batches. this compound and other components of the extract may degrade over time if not stored properly.1. Establish a standardized storage protocol: Store all batches under the same conditions (e.g., -20°C, protected from light and air). 2. Perform stability testing: If an extract is to be used over a long period, conduct a simple stability study by analyzing the this compound content at different time points.[20] 3. Document everything: Keep detailed records of the batch number, date of receipt, storage conditions, and date of use for every experiment.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis
Parameter Value
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
This compound Retention Time Approximately 15-17 minutes (will vary between instruments and columns)
trans-Nerolidol Retention Time Slightly later than this compound
Table 2: Quality Control Specifications for this compound Reference Standard
Parameter Acceptance Criteria
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥ 95% (sum of cis and trans isomers)
cis-Isomer Content Report percentage (typically varies)
trans-Isomer Content Report percentage (typically varies)
Identification Conforms to the reference spectrum (MS, IR)
Residual Solvents Meets USP <467> or ICH Q3C limits
Heavy Metals ≤ 10 ppm

Note: These are typical specifications and may vary between suppliers.

Experimental Protocols

Protocol 1: Quantification of this compound in a Natural Extract by GC-MS

1. Objective: To accurately quantify the concentration of this compound in a natural plant extract.

2. Materials:

  • Natural extract containing this compound

  • This compound reference standard (≥95% purity)

  • Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (IS) solution (e.g., 1 mg/mL Tetradecane in hexane)

  • Volumetric flasks, pipettes, and autosampler vials

3. Standard Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range of this compound in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: Add a constant amount of the internal standard solution to each calibration standard and sample to achieve a final concentration of 10 µg/mL.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the natural extract into a 10 mL volumetric flask.

  • Dissolve and bring to volume with hexane.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Add the internal standard to the vial.

5. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters in Table 1.

  • Inject 1 µL of each calibration standard and sample.

  • Acquire the data in full scan mode.

6. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve equation.

Protocol 2: Stability Testing of this compound in a Natural Extract

1. Objective: To assess the stability of this compound in a natural extract under specific storage conditions.

2. Materials:

  • A single, well-characterized batch of the natural extract.

  • Multiple amber glass vials with airtight caps.

3. Procedure:

  • Determine the initial concentration of this compound in the extract using Protocol 1. This will be the time zero (T=0) data point.

  • Aliquot the extract into multiple vials, ensuring minimal headspace.

  • Store the vials under the desired storage conditions (e.g., room temperature/ambient light, 4°C/dark, -20°C/dark).

  • At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the this compound content using Protocol 1.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • Plot the percentage of this compound remaining versus time for each storage condition.

  • Determine the shelf-life or recommended storage conditions based on the time it takes for the concentration to drop below a predefined limit (e.g., 90% of the initial concentration).

Mandatory Visualizations

Signaling_Pathway_1 cluster_cell Bladder Carcinoma Cell cis_Nerolidol This compound Receptor Putative Receptor(s) cis_Nerolidol->Receptor DNA_Damage DNA Damage cis_Nerolidol->DNA_Damage cAMP ↑ cAMP Receptor->cAMP Ca2 ↑ Intracellular Ca²⁺ cAMP->Ca2 MAPK_cascade MAPK Cascade (ERK, p38) Ca2->MAPK_cascade ER_Stress Endoplasmic Reticulum Stress MAPK_cascade->ER_Stress Cell_Death Cell Death (Apoptosis/Necrosis) ER_Stress->Cell_Death DNA_Damage->Cell_Death

Caption: this compound induced cell death pathway in bladder carcinoma cells.

Signaling_Pathway_2 cluster_cell_inflammation Inflamed Colon Cell cis_Nerolidol This compound MAPK MAP Kinase Signaling cis_Nerolidol->MAPK NFkB NF-κB Signaling cis_Nerolidol->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines

Caption: Inhibitory effect of this compound on inflammatory signaling pathways.

Experimental_Workflow cluster_workflow Workflow for Addressing this compound Variability raw_material 1. Source Raw Material (Multiple Batches) extraction 2. Standardized Extraction Protocol raw_material->extraction qc_analysis 3. GC-MS Quantification & Fingerprinting extraction->qc_analysis data_analysis 4. Data Analysis & Batch Comparison qc_analysis->data_analysis decision 5. Decision Point data_analysis->decision accept Accept Batch (Within Specification) decision->accept Pass reject Reject or Blend Batch (Out of Specification) decision->reject Fail experiment 6. Proceed with Normalized Experiment accept->experiment

Caption: Logical workflow for managing this compound batch-to-batch variability.

References

Optimization of GC-MS parameters for baseline separation of cis- and trans-nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of cis- and trans-nerolidol using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Q1: My cis- and trans-nerolidol peaks are co-eluting. How can I improve their separation?

A1: Co-elution of cis- and trans-nerolidol is a common issue due to their similar boiling points and polarities. Here are the primary troubleshooting steps to improve resolution:

  • Optimize the Oven Temperature Program: A slow temperature ramp rate is often critical for separating closely eluting isomers. If your isomers are eluting very close together, try decreasing the ramp rate (e.g., in increments of 1-2°C/min). A slower ramp increases the interaction time of the analytes with the stationary phase, which can enhance separation.

  • Select an Appropriate GC Column: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers.

    • Mid-Polarity Columns: For general isomer separation, a mid-polarity column is a good starting point as it can offer a different selectivity mechanism compared to non-polar columns that separate primarily by boiling point.

    • Chiral Columns: For separating all stereoisomers of nerolidol, including the enantiomeric pairs of the cis and trans forms, a chiral cyclodextrin stationary phase has been shown to be effective.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is set to an optimal flow rate (usually around 1.0-1.2 mL/min). The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks and poor resolution. If you suspect column overload, try diluting your sample.

Q2: I'm observing peak tailing for my nerolidol peaks. What could be the cause and how do I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification. For a polar compound like nerolidol (due to its hydroxyl group), peak tailing is often caused by unwanted interactions with active sites in the GC system.

  • Active Sites in the Inlet: The inlet liner is a common source of active sites. Ensure you are using a deactivated liner and that it is clean. Contamination from previous injections can introduce active sites.

  • Column Contamination: The front of the GC column can accumulate non-volatile residues from the sample matrix, creating active sites. Trimming a small portion (10-20 cm) from the inlet side of the column can often resolve this issue.

  • Improper Column Installation: An incorrect column installation depth in the inlet or a poor column cut can create dead volumes and lead to peak distortion, including tailing.

  • Consider Derivatization: If the above steps do not resolve the issue, derivatization of the hydroxyl group of nerolidol (e.g., silylation) can reduce its polarity and minimize interactions with active sites, leading to improved peak shape.

Q3: Is it always necessary to achieve baseline separation for quantification?

A3: While baseline separation is ideal for accurate quantification, it may not always be strictly necessary if you are using a mass spectrometer (MS) as your detector. If there is slight peak overlap, you can often use extracted ion chromatograms (EICs) of unique fragment ions for each isomer to perform quantification. However, for the most accurate and reproducible results, especially when using a less selective detector like a Flame Ionization Detector (FID), achieving good chromatographic separation is crucial.

Frequently Asked Questions (FAQs)

What type of GC column is best for separating cis- and trans-nerolidol?

For separating the geometric isomers (cis and trans), a mid-polarity column is a good starting point. However, to resolve all four stereoisomers (the enantiomeric pairs of both cis and trans), a chiral column with a cyclodextrin-based stationary phase is recommended.

What are typical starting parameters for a GC-MS method for nerolidol analysis?

Based on literature, the following parameters can be used as a starting point and should be optimized for your specific instrument and application.

Can I use a non-polar column like a DB-5ms or HP-5ms?

While you might achieve some separation on a non-polar column, they primarily separate compounds based on boiling point. Since cis- and trans-nerolidol have very similar boiling points, achieving baseline separation on a non-polar column can be challenging. A mid-polarity or chiral column will provide better selectivity for these isomers.

Is derivatization necessary for nerolidol analysis?

Derivatization is not always necessary but can be a useful tool to improve peak shape and thermal stability, especially if you are observing significant peak tailing. Silylation is a common derivatization technique for compounds with hydroxyl groups.

Experimental Protocols

Detailed Methodology for Baseline Separation of Nerolidol Isomers

This protocol provides a starting point for achieving baseline separation of cis- and trans-nerolidol. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the nerolidol standard or sample extract in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • If necessary, perform a serial dilution to avoid column overload.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Chiral Cyclodextrin Stationary Phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) for separation of all stereoisomers. Alternatively, a mid-polarity column can be used for cis/trans separation.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Split (split ratio of 50:1, can be adjusted based on sample concentration).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Data Acquisition: Full Scan mode. For

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Cis- and Trans-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activities of two geometric isomers of the naturally occurring sesquiterpene alcohol, nerolidol: cis-nerolidol and trans-nerolidol. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key mechanisms to offer an objective comparison of their potential as antioxidant agents.

Executive Summary

Nerolidol, found in the essential oils of various plants, is recognized for its diverse pharmacological activities, including its antioxidant properties[1][2]. Both cis- and trans-isomers contribute to these effects, which are largely attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. This guide consolidates the current understanding of their comparative antioxidant efficacy.

Data Presentation: In Vitro Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of both cis- and trans-nerolidol using standardized assays are limited in publicly available literature. However, existing research provides insights into the activity of the individual isomers.

Antioxidant AssayIsomerResultReference
Hydroxyl Radical ScavengingThis compoundIC₅₀ = 1.48 mM[1]
DPPH Radical ScavengingThis compoundExhibited scavenging activity[1]
DPPH Radical Scavengingtrans-NerolidolA major component of essential oils with demonstrated strong antioxidant potencies[3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC₅₀ value indicates higher antioxidant activity.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of nerolidol involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like nerolidol, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. This leads to the increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), bolstering the cell's defense against oxidative damage.

Nrf2_Signaling_Pathway Nerolidol and the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nerolidol Nerolidol Keap1_Nrf2 Keap1-Nrf2 Complex Nerolidol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix Nerolidol/Control with DPPH solution DPPH_sol->Mix Sample_sol Prepare Nerolidol Solutions (various concentrations) Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Mix Mix Nerolidol/Control with ABTS•+ solution ABTS_rad->Mix Sample_sol Prepare Nerolidol Solutions (various concentrations) Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Trolox) Control_sol->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % Inhibition and TEAC value Measure->Calculate FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Nerolidol/Standard with FRAP reagent FRAP_reagent->Mix Sample_sol Prepare Nerolidol Solutions (various concentrations) Sample_sol->Mix Standard_sol Prepare FeSO4 Standard Curve Standard_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (at ~593 nm) Incubate->Measure Calculate Determine FRAP value (e.g., in FeSO4 equivalents) Measure->Calculate

References

Unveiling the In Vivo Anti-inflammatory Potential of cis-Nerolidol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of cis-Nerolidol against established anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support the validation of this compound as a potential therapeutic candidate.

Executive Summary

This compound, a naturally occurring sesquiterpene alcohol, has demonstrated significant anti-inflammatory properties across multiple preclinical in vivo models. This guide synthesizes experimental data to compare its efficacy with that of standard anti-inflammatory drugs, including Indomethacin, Dexamethasone, and Sulfasalazine. The evidence presented herein highlights this compound's ability to attenuate inflammation by reducing edema, inhibiting neutrophil infiltration, and downregulating the production of key pro-inflammatory cytokines through the modulation of critical signaling pathways such as NF-κB and MAPK.

Comparative Efficacy of this compound

The anti-inflammatory effects of this compound have been evaluated in various well-established animal models of inflammation. The following tables summarize the quantitative data from these studies, comparing the performance of this compound with standard-of-care anti-inflammatory drugs.

Carrageenan-Induced Paw Edema Model

This model is a widely used assay for acute inflammation. The data below compares the ability of this compound and Indomethacin to reduce paw swelling.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h post-carrageenanPercentage Inhibition of Edema (%)
Control (Carrageenan) -0.85 ± 0.04-
This compound 2000.52 ± 0.0338.8
3000.44 ± 0.0248.2
4000.38 ± 0.0355.3
Indomethacin 100.40 ± 0.0252.9
Data are presented as mean ± SEM. *p < 0.05 compared to the Control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model mimics the inflammatory response seen in bacterial infections. The table below compares the effects of this compound and Dexamethasone on key inflammatory markers in bronchoalveolar lavage fluid (BALF) and lung tissue.

Treatment GroupDoseMPO Activity (U/g tissue)TNF-α (pg/mL) in BALFIL-6 (pg/mL) in BALF
Control (LPS) -12.5 ± 1.1450 ± 35850 ± 60
This compound 100 µmol/kg7.2 ± 0.6210 ± 20420 ± 38
Dexamethasone 1 mg/kg6.5 ± 0.5180 ± 15380 ± 30
Data are presented as mean ± SD. *p < 0.05 compared to the LPS group.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to study the pathogenesis of inflammatory bowel disease. The following table compares the efficacy of this compound and Sulfasalazine in ameliorating colitis symptoms.

Treatment GroupDose (mg/kg/day)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Control (DSS) -3.8 ± 0.25.2 ± 0.38.9 ± 0.7
This compound 1002.1 ± 0.16.8 ± 0.24.5 ± 0.4
1501.5 ± 0.17.5 ± 0.33.2 ± 0.3
Sulfasalazine 502.5 ± 0.26.2 ± 0.25.1 ± 0.5*
Data are presented as mean ± SEM. *p < 0.05 compared to the DSS group.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema
  • Animals: Male Swiss mice (20-25 g) are used.

  • Groups: Animals are divided into a control group, a vehicle group, this compound treated groups (e.g., 200, 300, and 400 mg/kg, p.o.), and a positive control group (Indomethacin, 10 mg/kg, p.o.).

  • Procedure: Thirty minutes after oral administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Groups: Mice are divided into a control group, an LPS group, this compound treated groups (e.g., 10, 30, and 100 µmol/kg, i.p.), and a Dexamethasone treated group (1 mg/kg, i.p.).

  • Procedure: this compound or Dexamethasone is administered intraperitoneally 1 hour before intranasal instillation of LPS (5 mg/kg).

  • Sample Collection: 6 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissue is harvested for myeloperoxidase (MPO) activity measurement.

  • Analysis: MPO activity is determined spectrophotometrically, and cytokine levels (TNF-α, IL-6) in BALF are measured by ELISA.

Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Mice are given 3% (w/v) DSS in their drinking water for 7 days.

  • Groups: During the DSS administration, mice are orally gavaged daily with either vehicle, this compound (50, 100, or 150 mg/kg), or Sulfasalazine (50 mg/kg).

  • Assessment: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, mice are euthanized. The colon is removed, its length is measured, and tissue samples are collected for MPO activity assay and histological analysis.

Mechanistic Insights: Signaling Pathways and Experimental Workflow

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and the experimental workflows.

G cluster_0 Inflammatory Stimulus (LPS, Carrageenan, DSS) cluster_1 Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Response Stimulus Inflammatory Stimulus TLR4 TLR4/Receptor Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription MAPK->Cytokines promotes transcription Nerolidol This compound Nerolidol->IKK inhibits Nerolidol->MAPK inhibits Inflammation Inflammation (Edema, Neutrophil Infiltration) Cytokines->Inflammation G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Evaluation Phase cluster_3 Analysis Animal_Grouping Animal Grouping (Control, Vehicle, this compound, Standard Drug) Treatment_Admin Treatment Administration (p.o. or i.p.) Animal_Grouping->Treatment_Admin Inflammation_Induction Induction of Inflammation (Carrageenan, LPS, or DSS) Treatment_Admin->Inflammation_Induction Data_Collection Data Collection (Paw Volume, BALF, Colon Length, etc.) Inflammation_Induction->Data_Collection Biochemical_Analysis Biochemical Analysis (MPO, Cytokines) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis & Comparison Biochemical_Analysis->Statistical_Analysis

A Comparative Analysis of cis-Nerolidol and Other Prominent Sesquiterpene Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The therapeutic potential of sesquiterpene alcohols, a class of naturally occurring compounds, has garnered significant interest within the scientific community. Among these, cis-Nerolidol has emerged as a compound of particular interest due to its diverse biological activities. This guide provides a comparative study of this compound against other common sesquiterpene alcohols, including trans-Nerolidol, Farnesol, and α-Bisabolol. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising natural products.

Comparative Biological Activities

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the biological activities of this compound and its counterparts.

Table 1: Cytotoxic Activity against HeLa Cervical Carcinoma Cells

CompoundIC50 (µM)Reference
This compound 16.5 ± 6.7 [1][2]
α-BisabololComparable to this compound[1]
CedrolComparable to this compound[1]
SantalolComparable to this compound[1]
PatchoulolComparable to this compound[1]
Curcumin (Reference)Comparable to this compound[1]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxic activity.

Table 2: Antimicrobial and Antifungal Activity

CompoundTargetActivityReference
This compound Airborne microbesModerate antimicrobial activity[3]
S. aureus biofilm>80% inhibition at 0.01% (v/v)[4]
trans-NerolidolS. aureus biofilm~45% inhibition at 0.01% (v/v)[4]
α-BisabololAirborne microbesMost effective antimicrobial agent[3][5]
trans,trans-FarnesolPlant pathogensBest antifungal activity[3][5]

Table 3: Antioxidant Activity

CompoundAssayIC50Reference
This compound DPPH Radical Scavenging-[4]
Hydroxyl Radical Scavenging1.48 mM[4]

DPPH: 2,2-diphenyl-1-picrylhydrazyl. IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. These mechanisms are crucial for understanding its potential in drug development.

Anti-inflammatory Signaling

This compound has demonstrated potent anti-inflammatory properties by inhibiting key signaling pathways such as the MAP Kinase and NF-κB pathways.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[6]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines MAPK->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines cis_Nerolidol This compound cis_Nerolidol->MAPK Inhibits cis_Nerolidol->NFkB Inhibits

This compound's anti-inflammatory mechanism.

Cancer Cell Death Pathways

In cancer cells, this compound has been found to induce endoplasmic reticulum (ER) stress and DNA damage, leading to cell death.[7][8] A study on bladder carcinoma cells identified a cAMP, Ca2+, and MAPK signaling axis that propagates and amplifies the signal, ultimately resulting in ER stress-induced cell death.[9] This process can involve both caspase-dependent and caspase-independent pathways.[7][9]

G cluster_0 Signaling Cascade cluster_1 Cellular Stress cis_Nerolidol This compound cAMP cAMP cis_Nerolidol->cAMP DNA_Damage DNA Damage cis_Nerolidol->DNA_Damage Ca2 Ca2 cAMP->Ca2 MAPK MAPK Ca2->MAPK ER_Stress ER Stress MAPK->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death DNA_Damage->Cell_Death

This compound induced cancer cell death pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

Cytotoxicity Assay (LDH and WST-1)

This protocol is based on the methodology used to assess the cytotoxic properties of sesquiterpene alcohols on HeLa cells.[1]

  • Cell Culture: HeLa cells are grown in RPMI 1640 medium supplemented with 2 mM L-glutamine and 10% FBS.

  • Compound Preparation: The test compounds (this compound, α-Bisabolol, etc.) are dissolved in DMSO to create stock solutions. The final concentration of DMSO in the medium should not exceed 0.5%.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (e.g., 1 µM to 1 mM).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).

  • Cytotoxicity Detection (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH detection kit.

  • Cell Proliferation Assay (WST-1): The metabolic activity of the cells, which correlates with cell proliferation, is determined using the Cell Proliferation Reagent WST-1.

  • Data Analysis: The percentage of cytotoxicity and the inhibition of cell proliferation are calculated relative to untreated control cells. The IC50 values are then determined.

G A 1. Culture HeLa Cells B 2. Prepare Sesquiterpene Alcohol Solutions A->B C 3. Treat Cells with Varying Concentrations B->C D 4. Incubate for 24-48 hours C->D E 5. Measure LDH Release (Cytotoxicity) D->E F 6. Perform WST-1 Assay (Proliferation) D->F G 7. Analyze Data and Calculate IC50 E->G F->G

References

A Comparative Guide to Analytical Methods for cis-Nerolidol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of cis-Nerolidol, a sesquiterpene alcohol of significant interest in the pharmaceutical and fragrance industries. We offer a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), presenting supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to this compound and its Quantification

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants.[1] It possesses a range of biological activities, including potential anticancer properties, making its accurate quantification crucial for research, quality control of raw materials, and formulation development in the pharmaceutical and cosmetic sectors. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide focuses on two commonly employed techniques: GC-MS and HPLC-UV.

Comparative Overview of Analytical Methods

Gas Chromatography is a well-established and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[2] High-Performance Liquid Chromatography offers an alternative approach, particularly for compounds that may be thermally labile. The choice between these methods depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation.

Table 1: Comparison of GC-MS and HPLC-UV for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection.
Applicability Ideal for volatile and thermally stable compounds like this compound.[2]Applicable to a wide range of compounds, but may be less sensitive for those with poor UV chromophores.
Selectivity High, especially with Selected Ion Monitoring (SIM), allowing for quantification in complex matrices.[3]Moderate to high, dependent on chromatographic resolution from interfering compounds.
Sensitivity Generally high, with reported Lower Limits of Quantification (LLOQ) in the low ng/mL range.[2]Potentially lower for terpenes, which often lack strong UV-absorbing functional groups.[4]
Sample Preparation Typically involves liquid-liquid extraction or solid-phase microextraction (SPME).Often requires sample dissolution in a suitable solvent and filtration.
Reported UV Wavelength Not applicable.220 nm has been used for the detection of nerolidol isomers.[5]

Quantitative Performance Data

Table 2: Validation Parameters for Nerolidol Quantification by GC-MS

Validation ParameterReported Performance (GC-MS)
Linearity (Concentration Range) 0.010–5 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.0017 µg/mL
Lower Limit of Quantification (LLOQ) 0.0035 µg/mL
(Data obtained from a study on nerolidol quantification in mouse plasma)[3]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and a proposed HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the quantification of nerolidol in a biological matrix.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., farnesol in methanol).

  • Add 200 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube, add 500 µL of n-hexane, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the upper hexane layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of n-hexane for GC-MS analysis.

2. GC-MS Conditions:

  • Column: TR-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]

  • Injector Temperature: 220°C (Splitless mode).[3]

  • Oven Temperature Program: 60°C for 1 min, then ramp to 220°C at 40°C/min, hold for 2 min.[3]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

  • Transfer Line Temperature: 280°C.[3]

  • Mass Spectrometer: Ion trap or quadrupole.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Scan Mode: Full scan (e.g., m/z 20-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 93 and 161 for nerolidol).[3]

Proposed High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

This proposed method is based on published work on the separation of nerolidol isomers and general practices for terpene analysis. Note: This method would require full validation for quantitative purposes.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A potential starting point is an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 20 µL.

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Acetonitrile & Hexane) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

GC-MS Experimental Workflow for this compound Quantification.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Material Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Proposed HPLC-UV Experimental Workflow for this compound Quantification.

Conclusion

References

The Superior Efficacy of cis-Nerolidol as a Chemical Penetration Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism and improved patient compliance. However, the formidable barrier of the stratum corneum necessitates the use of chemical penetration enhancers to facilitate drug permeation. Among the vast array of enhancers, the naturally derived sesquiterpene alcohol, cis-Nerolidol, has demonstrated exceptional efficacy. This guide provides an objective comparison of this compound's performance against other chemical penetration enhancers, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Penetration Enhancer Efficacy

The effectiveness of a chemical penetration enhancer is typically quantified by its enhancement ratio (ER), which is the factor by which it increases the flux of a drug across the skin compared to a control formulation without the enhancer. The following tables summarize the comparative efficacy of this compound and other enhancers for different drugs.

Table 1: Comparative Efficacy of Terpene Penetration Enhancers on Diclofenac Sodium Permeation

Penetration EnhancerChemical ClassConcentrationDrugEnhancement Ratio (ER)
This compound SesquiterpeneNot SpecifiedDiclofenac SodiumData indicates high efficacy[1]
(-)-MentholMonoterpeneNot SpecifiedDiclofenac SodiumVaries[1]
ThymolMonoterpeneNot SpecifiedDiclofenac SodiumVaries[1]
1,8-CineoleMonoterpeneNot SpecifiedDiclofenac SodiumVaries[1]
MenthoneMonoterpeneNot SpecifiedDiclofenac SodiumVaries[1]
(-)-FenchoneMonoterpeneNot SpecifiedDiclofenac SodiumVaries[1]
(+)-LimoneneMonoterpeneNot SpecifiedDiclofenac SodiumVaries[1]

Note: A specific study identified this compound as a potent enhancer for diclofenac sodium, though direct quantitative comparison data from this specific study is not provided in the available literature. The table reflects its inclusion in a comparative investigation.[1]

Table 2: Efficacy Ranking of Terpenes for Alfuzosin Hydrochloride Permeation

Penetration EnhancerChemical ClassEfficacy Ranking
Nerolidol *Sesquiterpene1 (Most Effective)
FarnesolSesquiterpene2
LimoneneMonoterpene3
LinaloolMonoterpene4
GeraniolMonoterpene5
CarvoneMonoterpene6
FenchoneMonoterpene7
MentholMonoterpene8 (Least Effective)

*The specific isomer of Nerolidol (cis- or trans-) was not specified in the referenced review.

Table 3: Enhancement Ratios of Various Chemical Penetration Enhancers for Different Drugs

Penetration EnhancerChemical ClassDrugEnhancement Ratio (ER)
Nerolidol *Sesquiterpene5-Fluorouracil>20
1,8-CineoleMonoterpeneBulfalin17.1
d-LimoneneMonoterpeneBulfalin22.2
l-MentholMonoterpeneBulfalin15.3
Oleic AcidFatty AcidBulfalin5.1
AzoneSurfactantBulfalin2.4
Dimethyl Sulfoxide (DMSO)SulfoxideLidocaine HCl1.13
UreaAmideLidocaine HCl1.72

*The specific isomer of Nerolidol (cis- or trans-) was not specified in the referenced review.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which this compound and other terpene enhancers facilitate drug penetration is through the reversible disruption of the highly organized lipid matrix of the stratum corneum. Due to its amphiphilic structure and high lipophilicity, Nerolidol readily partitions into the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[2]

G cluster_0 Mechanism of this compound cisNerolidol This compound SClipids Stratum Corneum Lipid Bilayer cisNerolidol->SClipids Partitions into disruption Disruption of Lipid Packing SClipids->disruption fluidity Increased Fluidity disruption->fluidity permeability Increased Drug Permeability fluidity->permeability penetration Enhanced Penetration permeability->penetration drug Drug Molecule drug->permeability

Mechanism of this compound on the Stratum Corneum.

Experimental Protocols: In Vitro Skin Permeation Study

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells to evaluate the efficacy of chemical penetration enhancers.

1. Skin Preparation:

  • Full-thickness abdominal skin is excised from male Wistar rats (200-250 g).

  • Hair is carefully removed using an electric clipper, and the subcutaneous tissue is surgically removed.

  • The skin is washed with phosphate-buffered saline (PBS, pH 7.4) and visually inspected for integrity.

  • The prepared skin is stored at -20°C and used within a month. Prior to the experiment, the skin is thawed at room temperature.

2. Franz Diffusion Cell Setup:

  • A static Franz diffusion cell apparatus is used for the permeation studies.

  • The prepared rat skin is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum side facing the donor compartment.

  • The receptor chamber is filled with a known volume of PBS (pH 7.4), which serves as the receptor medium. The medium is continuously stirred with a magnetic bead at a constant speed to ensure homogeneity.

  • The temperature of the receptor medium is maintained at 37 ± 0.5°C by a circulating water jacket to simulate physiological conditions.

3. Formulation Application:

  • A precisely weighed amount of the drug formulation (e.g., a gel containing the active pharmaceutical ingredient and the penetration enhancer) is applied uniformly to the surface of the skin in the donor chamber.

  • The donor chamber is covered to prevent evaporation.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn from the sampling port.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain sink conditions.

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The enhancement ratio (ER) is calculated using the following formula: ER = (Jss of the formulation with enhancer) / (Jss of the control formulation without enhancer)

G cluster_1 Experimental Workflow: In Vitro Skin Permeation Study start Start skin_prep Skin Preparation (Excised Rat Skin) start->skin_prep franz_setup Franz Diffusion Cell Setup skin_prep->franz_setup formulation_app Formulation Application franz_setup->formulation_app sampling Time-point Sampling of Receptor Fluid formulation_app->sampling analysis HPLC Analysis of Samples sampling->analysis data_analysis Data Analysis (Flux, ER Calculation) analysis->data_analysis end End data_analysis->end

Workflow for In Vitro Skin Permeation Studies.

Conclusion

The available data strongly suggests that this compound is a highly effective chemical penetration enhancer, often outperforming other terpenes and synthetic enhancers. Its ability to fluidize the lipid bilayers of the stratum corneum provides a robust mechanism for increasing the transdermal delivery of a variety of drug molecules. For researchers and drug development professionals, this compound represents a promising, naturally derived excipient for the formulation of effective topical and transdermal therapeutic systems. Further research focusing on direct quantitative comparisons of this compound with a broader range of enhancers for various active pharmaceutical ingredients will be invaluable in fully elucidating its potential.

References

Comparative phytochemical analysis of cis-Nerolidol content in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-Nerolidol content in various plant species, offering valuable insights for research, scientific exploration, and the development of novel therapeutic agents. This compound, a naturally occurring sesquiterpene alcohol, is recognized for its potential pharmacological activities, making it a compound of significant interest in the scientific community.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content as reported in various phytochemical studies. The primary method for quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesFamilyPlant Part AnalyzedThis compound Content (% of Essential Oil)Reference
Piper gaudichaudianumPiperaceaeLeaves9.0% (as (E)-Nerolidol, isomer not specified)[1]
Salvia sclarea (Clary Sage)LamiaceaeAerial PartsNot explicitly quantified, but present[2][3][4][5][6]
Vitis vinifera (Grape)VitaceaeFlowersPresent, but not quantified[7][8][9][10][11]
Cannabis sativaCannabaceaeFlowersPresent in some chemovars, but often at low levels and less abundant than trans-nerolidol[12][13][14]

Note: The quantification of specific isomers of nerolidol can be challenging, and many studies report the presence of "nerolidol" without distinguishing between the cis and trans isomers. The data presented here is based on studies that have specifically identified the cis isomer or have provided quantifiable data for nerolidol where the isomer was not specified. The term "(E)-nerolidol" is synonymous with trans-nerolidol, while "(Z)-nerolidol" corresponds to this compound.

Experimental Protocols

The extraction and quantification of this compound from plant materials are crucial for accurate comparative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable analytical technique employed for this purpose.

Protocol for Extraction and Quantification of this compound via GC-MS

1. Plant Material and Essential Oil Extraction:

  • Sample Preparation: Fresh or dried plant material (leaves, flowers, stems, etc.) is collected and, if necessary, ground into a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The plant material is subjected to hydrodistillation using a Clevenger-type apparatus. The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The essential oil layer is then separated from the aqueous layer.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Injection: A small, precise volume of the extracted essential oil, diluted in a suitable solvent (e.g., hexane or ethanol), is injected into the GC-MS system.

  • GC Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column's stationary phase separates the different components of the essential oil based on their boiling points and polarity. The temperature of the GC oven is programmed to increase gradually to facilitate this separation.

  • MS Detection and Identification: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound.

  • Quantification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard. The peak area of this compound in the sample's chromatogram is then used to determine its concentration relative to the calibration curve.[15]

Visualizing the Process and Pathway

To better understand the experimental process and the biochemical origin of this compound, the following diagrams are provided.

Experimental Workflow for this compound Analysis

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) sample_prep Sample Preparation (Grinding) plant_material->sample_prep extraction Essential Oil Extraction (Hydrodistillation) gcms_analysis GC-MS Analysis extraction->gcms_analysis separation GC Separation (Capillary Column) gcms_analysis->separation sample_prep->extraction detection MS Detection (Ionization and Fragmentation) separation->detection data_analysis Data Analysis detection->data_analysis identification Compound Identification (Mass Spectra Library) data_analysis->identification quantification Quantification (Calibration Curve) data_analysis->quantification

Experimental workflow for this compound analysis.
Biosynthetic Pathway of Nerolidol

Nerolidol, like other sesquiterpenoids, is synthesized in plants through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These pathways produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

nerolidol_biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva ipp_mva Isopentenyl Pyrophosphate (IPP) mva->ipp_mva fpp_synthase Farnesyl Pyrophosphate Synthase (FPPS) ipp_mva->fpp_synthase pyruvate_gap Pyruvate + G3P mep 2-C-methyl-D-erythritol 4-phosphate pyruvate_gap->mep ipp_mep IPP + DMAPP mep->ipp_mep ipp_mep->fpp_synthase fpp Farnesyl Pyrophosphate (FPP) fpp_synthase->fpp nerolidol_synthase Nerolidol Synthase nerolidol Nerolidol (cis- and trans- isomers) nerolidol_synthase->nerolidol fpp->nerolidol_synthase

Simplified biosynthetic pathway of Nerolidol.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of cis-Nerolidol, ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined are intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.[1] It is crucial to be aware of its primary hazards before initiating any disposal procedure.

  • Health Hazards: Causes serious eye irritation and may cause an allergic skin reaction.[2][3] It may also cause lung damage if swallowed.[1] Inhalation of vapors may lead to drowsiness and dizziness.[1]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][3][4] It is imperative to prevent this substance from entering drains, surface water, or groundwater.[1][5]

  • Fire Hazards: The substance is a combustible liquid with a slight fire hazard when exposed to heat or flame.[1]

Always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1]

Quantitative Data and Properties

The following table summarizes key quantitative data for this compound. This information is critical for risk assessment and proper handling.

PropertyValueSource
CAS Number 3790-78-1 (cis-isomer)
7212-44-4 (mixed isomers)[3][4]
UN Number 3082[2][3]
Classification Environmentally Hazardous Substance, Liquid, N.O.S.[2][3]
Flash Point 128 °C[2]
Density 0.88 g/cm³ (at 20 °C)[2]
Water Solubility Fully miscible[2]
Aquatic Toxicity LC50: 1.4 - 2.2 mg/L, 96h (Rainbow Trout)[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural guide for the safe disposal of this compound waste. Adherence to these steps is mandatory to ensure personnel safety and regulatory compliance.

Step 1: Waste Identification and Classification
  • Hazardous Waste Determination : The waste generator is legally responsible for determining if a chemical waste is hazardous.[4] Due to its high aquatic toxicity, this compound must be managed as a hazardous waste.[2][3][5]

  • Regulatory Compliance : All disposal activities must strictly adhere to federal, state, and local regulations.[1] The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6]

Step 2: Required Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear the following PPE:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection : Chemically resistant gloves (e.g., Nitrile).

  • Skin Protection : A lab coat or other protective clothing to prevent skin contact.[1]

Step 3: Waste Collection and Storage
  • Container Selection : Use a dedicated, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice.[1]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Toxic to Aquatic Life," "Irritant").[1]

  • Secure Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1] This area should be away from incompatible materials, heat, and ignition sources.[1]

Step 4: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment : Prevent the spill from entering drains or waterways.[1][5] Use an inert, absorbent material such as sand, earth, or vermiculite to contain the spill.[1]

  • Collection : Carefully collect the absorbed material and contaminated soil or items into a labeled hazardous waste container for disposal.[1]

  • Decontamination : Wash the spill area thoroughly, preventing runoff from entering drains.[1]

Step 5: Final Disposal
  • Prohibited Actions : DO NOT dispose of this compound down the drain or in the regular trash.[5] This is illegal and poses a significant threat to the aquatic environment.[1]

  • Engage a Licensed Contractor : Arrange for the collection and disposal of the hazardous waste through a certified environmental management or hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials according to regulations.

  • Manifesting : For transport off-site, a hazardous waste manifest must be completed. This system tracks the waste from the point of generation to its final disposal facility.[7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Properly Labeled, Sealed Container ppe->collect storage Step 3: Move to Secure Secondary Containment Area collect->storage spill_check Spill Occurred? storage->spill_check spill_handle Contain and Absorb Spill; Collect in Waste Container spill_check->spill_handle Yes arrange_disposal Step 4: Arrange Pickup by a Licensed Hazardous Waste Contractor spill_check->arrange_disposal No spill_handle->storage manifest Step 5: Complete Hazardous Waste Manifest for Transport arrange_disposal->manifest end_node End: Waste Properly Disposed manifest->end_node

Caption: Logical workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of cis-Nerolidol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of cis-Nerolidol, a naturally occurring sesquiterpene alcohol used in various research applications. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls. The following table summarizes the recommended safety measures.

Control TypeRecommendationFurther Guidance
Engineering Controls
VentilationUse in a well-ventilated area.[1]Local exhaust ventilation is recommended to keep airborne concentrations low.[2]
Safety StationsEnsure that eyewash stations and safety showers are close to the workstation location.[3]
Personal Protective Equipment
Eye and Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles.[3]Safety glasses or goggles should have side protection.[2][4]
Hand ProtectionWear suitable chemical-resistant gloves.[2][4]Nitrile rubber, chloroprene rubber, and butyl rubber are suggested materials.[2] It is recommended to check the resistance of the gloves with the supplier for specific applications.[4]
Skin and Body ProtectionWear protective clothing to prevent skin contact.[1]Lab coats or other protective garments should be worn. Work clothes should be laundered separately.[1]
Respiratory ProtectionGenerally not required in a well-ventilated area.If irritation is experienced or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[3]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA.[3] However, for "Turpentine and selected monoterpenes," a time-weighted average (TWA) exposure limit has been set. Given the structural similarities, this may serve as a conservative reference point.

SubstanceLimit TypeValue
Turpentine and selected monoterpenesTWA20 ppm (111 mg/m³)[1]

Safe Handling and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is a critical step in mitigating potential laboratory hazards.

prep Preparation - Review SDS - Don PPE - Verify ventilation handling Handling - Avoid inhalation and contact - Keep containers closed - No eating or smoking prep->handling spill Spill Response - Evacuate and ventilate - Absorb with inert material - Collect in sealed container handling->spill disposal Disposal - Treat as hazardous waste - Follow local regulations - Do not empty into drains handling->disposal storage Storage - Cool, dry, well-ventilated area - Away from incompatible materials - Protect from physical damage handling->storage spill->disposal storage->handling

Safe handling workflow for this compound.

Procedural Guidance for Handling and Disposal

Handling:

  • Avoid Contact: Prevent all personal contact with this compound, including inhalation.[1] Do not allow clothing wet with the material to stay in contact with skin.[1]

  • Good Hygiene: Always wash hands with soap and water after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[1]

Spill Management:

In the event of a spill, clear the area of personnel and move upwind.[1] Increase ventilation.[1] Prevent the spillage from entering drains or water courses.[1] Contain the spill with sand, earth, or vermiculite.[1] Collect the absorbed material into labeled containers for disposal.[1]

Disposal:

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] It should be treated as hazardous waste and disposed of at an approved waste site.[1] Do not allow the product to enter drains or surface waters.[1] Containers should be punctured to prevent re-use and disposed of in a sanitary landfill if not recycled or reconditioned.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Nerolidol
Reactant of Route 2
Reactant of Route 2
cis-Nerolidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.